Pyroxsulam-13C,d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13F3N6O5S |
|---|---|
Molecular Weight |
438.36 g/mol |
IUPAC Name |
N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(trideuterio(113C)methoxy)-4-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)/i3+1D3 |
InChI Key |
GLBLPMUBLHYFCW-LBDFIVMYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=NC=CC(=C1S(=O)(=O)NC2=NN3C(=CC(=NC3=N2)OC)OC)C(F)(F)F |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Pyroxsulam-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the chemical properties and stability of Pyroxsulam-13C,d3 are not publicly available. This guide provides a comprehensive overview of the known properties of its unlabeled counterpart, Pyroxsulam. The introduction of stable isotopes such as 13C and deuterium (d3) is not expected to significantly alter the fundamental chemical properties or stability profile of the molecule. The primary difference will be a slight increase in molecular weight. Therefore, the data presented for Pyroxsulam serves as a robust proxy for this compound.
Introduction
Pyroxsulam is a systemic herbicide belonging to the triazolopyrimidine sulfonamide chemical family.[1] It is effective for the post-emergence control of a wide range of grass and broadleaf weeds in cereal crops.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3] The isotopically labeled version, this compound, is a valuable tool in environmental fate, metabolism, and pharmacokinetic studies, allowing researchers to trace the molecule's behavior in complex matrices. Stable isotope labeling offers a precise method for quantification and structural elucidation in such studies.
Chemical and Physical Properties
The chemical and physical properties of Pyroxsulam provide the foundation for understanding its behavior and stability. The data presented in the following table has been compiled from various sources for unlabeled Pyroxsulam.
| Property | Value | Reference |
| IUPAC Name | N-(5,7-dimethoxytriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | |
| CAS Number | 422556-08-9 (for unlabeled Pyroxsulam) | |
| Molecular Formula | C14H13F3N6O5S (for unlabeled Pyroxsulam) | |
| Molecular Weight | 434.35 g/mol (for unlabeled Pyroxsulam) | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| pKa | 4.67 | |
| Water Solubility | 16.4 mg/L (pH 4), 3200 mg/L (pH 7), 13700 mg/L (pH 9) | |
| Vapor Pressure | Not available | |
| LogP (Octanol-Water) | Not available |
Stability Profile
The stability of Pyroxsulam under various environmental conditions is critical for determining its persistence and potential for carryover in agricultural settings.
Storage Stability
Studies have demonstrated that Pyroxsulam is stable in various matrices when stored under controlled conditions.
| Matrix | Storage Condition | Duration | Stability | Reference |
| Wheat Grain | -20°C | 8 weeks | Degradation rate of 6% | |
| Wheat Straw | -20°C | 8 weeks | Degradation rate of 23% | |
| Various Crops | -20°C | 6 months | Stable in high water, high oil, and dry crops |
Hydrolysis
Pyroxsulam is stable to hydrolysis at environmentally relevant pH values.
| pH | Temperature | Result | Reference |
| 5, 7, 9 | 25°C | Stable, half-life could not be determined |
Photolysis
Photodegradation can be a route of dissipation for Pyroxsulam in aquatic environments.
| Condition | Half-life (t1/2) | Major Photoproducts | Reference |
| Sterile aqueous pH 7 buffer, simulated natural light | 3.2 days (at 40°N latitude in summer) | Pyroxsulam-sulfinic acid, Pyroxsulam-ADTP |
Thermal Stability
Information on the specific thermal degradation of neat Pyroxsulam is limited. However, processing studies on treated commodities indicate that it is stable under typical pasteurization, baking, brewing, and boiling conditions.
Soil Degradation
The persistence of Pyroxsulam in soil is influenced by factors such as soil type, pH, and microbial activity.
| Soil Condition | Half-life (t1/2) | Note | Reference |
| Aerobic soil | 1 to 15.2 days | Degradation is uniformly rapid regardless of soil type. | |
| Palouse soils | Can persist | Persistence is increased in fields with decreased soil pH. | |
| Wheat field soil | 2.79-3.34 days | Measured in both a T1 and T2 season. |
Degradation Pathways
Pyroxsulam degrades in the environment into several transformation products. The major identified metabolites include hydroxylated and demethylated derivatives.
Caption: Major degradation pathways of Pyroxsulam in the environment.
Experimental Protocols
Detailed, step-by-step experimental protocols for assessing the stability of this compound are proprietary to the registering bodies. However, based on general guidelines for herbicide stability testing, the following methodologies would be employed.
Storage Stability Study
Objective: To determine the stability of this compound in various matrices under typical long-term storage conditions.
Methodology:
-
Select representative matrices (e.g., wheat grain, straw, soil, water).
-
Fortify the matrices with a known concentration of this compound.
-
Divide the fortified samples into aliquots and store them in a freezer at a specified temperature (typically -20°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve replicate samples.
-
Extract this compound from the matrix using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts by a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining concentration of the analyte.
-
Compare the concentration at each time point to the initial concentration to determine the extent of degradation.
Hydrolysis Study
Objective: To evaluate the abiotic degradation of this compound in aqueous solutions at different pH levels.
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
At specified time intervals, collect aliquots from each solution.
-
Directly analyze the aliquots or after appropriate dilution using LC-MS/MS to determine the concentration of this compound.
-
Calculate the rate of hydrolysis and the half-life at each pH.
Aqueous Photolysis Study
Objective: To determine the rate and pathway of this compound degradation in water when exposed to light.
Methodology:
-
Prepare a sterile aqueous solution of this compound in a photochemically transparent vessel.
-
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a constant temperature during the exposure period.
-
Run a parallel experiment with a control sample kept in the dark to assess any non-photolytic degradation.
-
At various time points, take samples from both the irradiated and dark control solutions.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and identify major photoproducts.
-
Calculate the photolysis rate constant and the environmental half-life.
Caption: A generalized experimental workflow for assessing the stability of this compound.
Conclusion
While specific data for this compound is not available, the extensive information on unlabeled Pyroxsulam provides a strong basis for understanding its chemical properties and stability. It is a relatively stable compound under typical storage conditions and is resistant to hydrolysis. Photolysis and microbial degradation in soil are the primary routes of its environmental dissipation. The use of this compound in research will continue to be invaluable for elucidating its environmental fate, metabolism, and safety profile with a high degree of accuracy and sensitivity. Researchers should consider the potential for minor kinetic isotope effects when designing and interpreting studies with the labeled compound, although the overall chemical behavior is expected to be consistent with the unlabeled form.
References
The Role of Pyroxsulam-13C,d3 as an Internal Standard in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Pyroxsulam-13C,d3 as an internal standard in quantitative analytical methodologies. Designed for professionals in research, and drug development, this document outlines the core principles of its application, supported by detailed experimental protocols and data presentation.
Introduction to Internal Standards in Analytical Chemistry
In quantitative analysis, particularly in chromatographic and mass spectrometric techniques, achieving high accuracy and precision is paramount. However, various factors during sample preparation and analysis can introduce variability, leading to inaccurate results. These factors include loss of analyte during sample extraction and cleanup, fluctuations in injection volume, and variations in instrument response, such as ionization efficiency in mass spectrometry.
To mitigate these variabilities, an internal standard (IS) is introduced into the sample at a known concentration at an early stage of the analytical workflow. The IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized, leading to more accurate and precise quantification.
Pyroxsulam and the Need for a Reliable Internal Standard
Pyroxsulam is a systemic herbicide used for the control of broadleaf and grass weeds in cereal crops. Accurate quantification of Pyroxsulam residues in environmental and biological matrices is crucial for regulatory compliance, environmental monitoring, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and powerful technique for the determination of Pyroxsulam residues.
Given the complexity of matrices such as soil, water, and agricultural products, the use of a reliable internal standard is essential for robust and accurate quantification of Pyroxsulam. A stable isotope-labeled (SIL) internal standard is considered the gold standard for such applications.
Mechanism of Action of this compound as an Internal Standard
This compound is a stable isotope-labeled version of Pyroxsulam. Its efficacy as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass-to-charge ratio (m/z) that allows for its differentiation by a mass spectrometer.
The core principle of using this compound is that it behaves identically to native Pyroxsulam throughout the entire analytical process, from extraction and sample cleanup to chromatographic separation and ionization. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer due to matrix effects will affect both the analyte and the internal standard to the same extent.
Because a known amount of this compound is added to every sample, the ratio of the analyte's response to the internal standard's response will remain constant, irrespective of these variations. This constant ratio is then used to construct a calibration curve and accurately determine the concentration of the analyte in the unknown sample.
Physicochemical Properties
The key to the effectiveness of a SIL internal standard is its structural and chemical similarity to the analyte.
| Property | Pyroxsulam | This compound |
| Molecular Formula | C14H13F3N6O5S | C1313CH10 D 3F3N6O5S |
| Monoisotopic Mass | 434.0620 Da | 438.0784 Da |
| Molecular Weight | 434.35 g/mol | 438.36 g/mol [1] |
| Chemical Structure | Identical (excluding isotopes) | Identical (excluding isotopes) |
| Polarity | Identical | Identical |
| pKa | Identical | Identical |
| Solubility | Identical | Identical |
| Chromatographic Retention Time | Co-elutes with analyte | Co-elutes with analyte |
Note: The exact position of the 13C and D3 labels on the molecule may vary by manufacturer. The provided formula is based on commercially available standards.
Mass Spectrometric Distinction
While chemically similar, Pyroxsulam and this compound are readily distinguished by a mass spectrometer due to their mass difference. In a typical LC-MS/MS experiment, the precursor ions of both the analyte and the internal standard are selected in the first quadrupole (Q1). These precursor ions are then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Pyroxsulam | 435.1 | 195.0 | 165.8 |
| This compound | 439.1 | 196.0 (or other shifted fragment) | 166.8 (or other shifted fragment) |
Note: The m/z values are for the [M+H]+ adduct and are representative. The exact product ions and their m/z values for the labeled standard will depend on the location of the isotopic labels. The values for Pyroxsulam are based on published literature.
Experimental Protocol: Quantification of Pyroxsulam in Soil using LC-MS/MS with this compound Internal Standard
This section details a representative experimental protocol for the analysis of Pyroxsulam in soil samples.
Materials and Reagents
-
Pyroxsulam analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike the sample with a known amount of this compound solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of Pyroxsulam from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the precursor and product ions for both Pyroxsulam and this compound as listed in the table above.
Visualizations
Logical Relationship of an Ideal Internal Standard
Caption: The principle of internal standard correction for analytical variability.
Experimental Workflow for Pyroxsulam Analysis
Caption: A typical workflow for the quantitative analysis of Pyroxsulam.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of Pyroxsulam in complex matrices. Its mechanism of action relies on its near-identical chemical and physical behavior to the native analyte, allowing it to effectively compensate for variations throughout the analytical workflow. The distinct mass-to-charge ratio of the stable isotope-labeled standard enables its separate detection by mass spectrometry, providing a reliable reference point for quantification. The use of this compound in conjunction with sensitive analytical techniques like LC-MS/MS is a cornerstone of robust and high-quality analytical data generation in environmental and safety testing.
References
Sourcing and Application of High-Purity Pyroxsulam-13C,d3 for Laboratory Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sourcing high-purity Pyroxsulam-13C,d3 for laboratory use. It is designed to assist researchers, scientists, and professionals in drug development in obtaining and effectively utilizing this stable isotope-labeled internal standard for quantitative analysis. This guide covers supplier information, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data on its stability and storage.
Sourcing High-Purity this compound
The acquisition of high-purity, isotopically labeled standards is critical for accurate and reproducible quantitative analysis. This compound serves as an ideal internal standard for mass spectrometry-based assays due to its chemical similarity to the parent compound, Pyroxsulam, while being mass-distinct.
Recommended Suppliers
Several chemical suppliers specialize in the synthesis and provision of high-purity analytical standards, including isotopically labeled compounds. When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.
Table 1: Potential Suppliers of Pyroxsulam and Related Compounds
| Supplier | Product Name | Catalog Number (Example) | Purity | Notes |
| MedchemExpress | This compound | HY-144148S | >98% (Varies by lot) | Offers the specific isotopically labeled standard. A Certificate of Analysis with detailed storage conditions should be requested.[1] |
| ChemicalBook | Pyroxsulam | Varies | Varies | Lists multiple suppliers of the unlabeled compound. Researchers can inquire with these suppliers about their capabilities for custom synthesis of the labeled analog. |
Experimental Protocol: Quantitative Analysis of Pyroxsulam using this compound Internal Standard by LC-MS/MS
The following protocol is a comprehensive guide for the determination of Pyroxsulam in complex matrices, such as cereal grains and straw, utilizing this compound as an internal standard. This method is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and LC-MS/MS procedures.[2]
Reagents and Materials
-
Pyroxsulam analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Magnesium sulfate (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 5 g of the homogenized sample (e.g., ground wheat grain) into a 50 mL centrifuge tube.
-
Fortification: Add a known concentration of the this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: Workflow for Sample Preparation using the QuEChERS method.
LC-MS/MS Instrumental Analysis
The following are typical instrumental conditions. Optimization may be required based on the specific instrumentation used.
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Pyroxsulam: Optimize based on instrumentThis compound: Optimize based on instrument |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for each transition |
| Cone Voltage | Optimize for each transition |
Note: The specific m/z transitions for Pyroxsulam and its labeled internal standard need to be determined by infusing the individual standards into the mass spectrometer.
Calibration and Quantification
-
Stock Solutions: Prepare individual stock solutions of Pyroxsulam and this compound in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of the Pyroxsulam standard solution and a constant concentration of the this compound internal standard solution.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of Pyroxsulam in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Caption: Logical flow for the quantification of Pyroxsulam using an internal standard.
Stability and Storage
Proper storage of the this compound standard is crucial to maintain its integrity and ensure accurate quantification.
-
Storage Conditions: As recommended by the supplier on the Certificate of Analysis, standards are typically stored at -20°C in a tightly sealed container to prevent degradation.[1]
-
Stability: Studies on unlabeled Pyroxsulam have shown a degradation rate of 23% in wheat grain and straw after eight weeks of storage at -20°C.[2][3] While the isotopic labeling is not expected to significantly alter the stability, it is advisable to prepare fresh working solutions regularly and monitor for any signs of degradation.
Conclusion
The use of high-purity this compound as an internal standard is essential for the accurate and precise quantification of Pyroxsulam in complex matrices. By carefully selecting a reputable supplier and following a validated experimental protocol, researchers can achieve reliable results in their analytical studies. The information and methodologies presented in this guide provide a solid foundation for the successful implementation of this analytical approach in a laboratory setting.
References
Foundational Research on Pyroxsulam Herbicide and its Labeled Forms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxsulam is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide class of chemicals.[1] It is effective for the control of a wide range of grass and broadleaf weeds in cereal crops, particularly wheat.[1][2] Formulations of pyroxsulam often include a safener, such as cloquintocet-mexyl, to enhance crop tolerance.[1][3] This technical guide provides an in-depth overview of the foundational research on pyroxsulam, including its mechanism of action, synthesis of both labeled and unlabeled forms, experimental protocols for its study, and key quantitative data.
Mechanism of Action
Pyroxsulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. By inhibiting this enzyme, pyroxsulam disrupts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible plants. Symptoms of pyroxsulam activity, such as discoloration, may take one to three weeks to become apparent.
dot
Caption: Signaling pathway of Pyroxsulam's mechanism of action.
Synthesis of Pyroxsulam and its Labeled Forms
The commercial synthesis of pyroxsulam involves the condensation of two key intermediates: 2-amino-5,7-dimethoxy-triazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.
Synthesis of Unlabeled Pyroxsulam
A common method for the synthesis of pyroxsulam involves the reaction of 2-amino-5,7-dimethoxy-triazolo[1,5-a]pyrimidine with 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride in an organic solvent such as dichloromethane, in the presence of an organic base like triethylamine and a catalyst such as 4-dimethylaminopyridine.
dot
Caption: General workflow for the synthesis of Pyroxsulam.
Synthesis of Labeled Pyroxsulam (Conceptual)
For metabolism, environmental fate, and mode of action studies, radiolabeled forms of pyroxsulam, typically with Carbon-14 (¹⁴C), are invaluable. While specific proprietary methods for the synthesis of labeled pyroxsulam are not publicly detailed, a plausible approach can be conceptualized based on the synthesis of other ¹⁴C-labeled sulfonamides and the known synthesis route of pyroxsulam.
A potential strategy would involve the introduction of a ¹⁴C label into one of the key precursors. For instance, if a ¹⁴C-labeled aniline is commercially available, it could be used as a starting material in a multi-step synthesis to produce a ¹⁴C-labeled phenyl ring within one of the heterocyclic structures of the precursors. The subsequent reaction of the labeled precursor with the other unlabeled precursor would yield ¹⁴C-labeled pyroxsulam.
Key Experimental Protocols
Pyroxsulam Residue Analysis in Plant and Soil Matrices (QuEChERS and LC-MS/MS)
This method is widely used for the determination of pyroxsulam residues in various environmental and agricultural samples.
a) Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenization: A representative sample (e.g., 10-15 g of wheat grain or soil) is homogenized. For dry samples, a specific amount of water is added to improve extraction efficiency.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. The tube is shaken vigorously.
-
Salting Out: A mixture of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the acetonitrile extract. This induces phase separation.
-
Centrifugation: The mixture is centrifuged to separate the acetonitrile layer (containing pyroxsulam) from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a d-SPE sorbent (e.g., a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB)) and MgSO₄. This step removes interfering matrix components like fatty acids, sugars, and pigments.
-
Final Centrifugation and Filtration: The mixture is vortexed and centrifuged. The final extract is filtered through a 0.22 µm filter into an autosampler vial for analysis.
dot
Caption: Workflow for QuEChERS sample preparation.
b) LC-MS/MS Analysis
-
Chromatography: Reverse-phase liquid chromatography is employed to separate pyroxsulam from other components in the extract.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. Electrospray ionization (ESI) in positive ion mode is typically used. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for unambiguous identification and quantification of pyroxsulam.
In Vitro ALS Enzyme Activity Assay
This assay is crucial for confirming pyroxsulam's mechanism of action and for studying resistance at the target-site level.
-
Enzyme Extraction: Fresh leaf tissue from susceptible and potentially resistant weed biotypes is harvested and frozen in liquid nitrogen. The tissue is ground to a fine powder and homogenized in an extraction buffer. The homogenate is then centrifuged, and the supernatant containing the crude enzyme extract is collected.
-
Assay Reaction: The enzyme extract is incubated with a reaction mixture containing the necessary cofactors (e.g., FAD, TPP) and the substrate (pyruvate).
-
Inhibition: Different concentrations of pyroxsulam are added to the reaction mixtures to determine the concentration required to inhibit 50% of the enzyme activity (I₅₀).
-
Product Detection: The reaction is stopped, and the product, acetolactate, is converted to acetoin by acid-catalyzed decarboxylation. The acetoin is then derivatized to form a colored complex that can be quantified spectrophotometrically.
Herbicide Metabolism Study Using Labeled Pyroxsulam
These studies are essential for understanding the basis of crop selectivity and metabolic resistance in weeds.
-
Application of Labeled Pyroxsulam: A precise amount of ¹⁴C-labeled pyroxsulam is applied to the leaves of test plants (e.g., wheat and a target weed).
-
Incubation: Plants are maintained under controlled environmental conditions for various time points.
-
Extraction: At each time point, the treated leaves are washed to remove unabsorbed herbicide. The plant material is then homogenized and extracted with a suitable solvent system to isolate both the parent pyroxsulam and its metabolites.
-
Analysis: The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Liquid Scintillation Counting (LSC) to separate and quantify the parent compound and its metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and physicochemical properties of pyroxsulam.
Table 1: Efficacy of Pyroxsulam on Susceptible and Resistant Weed Biotypes
| Weed Species | Biotype | GR₅₀ (g a.i./ha) | Resistance Factor (RF) | Reference |
| Apera spica-venti | Susceptible (S) | 1.1 | - | |
| Resistant (R1) | 7.5 | 6.8 | ||
| Resistant (R2) | 158.4 | 144.0 | ||
| Alopecurus myosuroides | Susceptible (TJ43) | 4.8 | - | |
| Resistant (AH93) | 20.2 | 4.2 |
GR₅₀: The herbicide rate that causes a 50% reduction in plant growth. Resistance Factor (RF): GR₅₀ of the resistant biotype / GR₅₀ of the susceptible biotype.
Table 2: Toxicological and Physicochemical Properties of Pyroxsulam
| Property | Value | Reference |
| Acute Oral Toxicity (Rat) | Category III (Low) | |
| Acute Dermal Toxicity | Category IV (Very Low) | |
| Carcinogenicity | Not likely to be carcinogenic to humans | |
| Mutagenicity | Non-mutagenic | |
| Octanol-Water Partition Coefficient (Log Kow) at 20°C | 1.08 (pH 4), -1.01 (pH 7), -1.60 (pH 9) | |
| Water Solubility (g/L) at 20°C | 0.0164 (pH 4), 3.20 (pH 7) |
Conclusion
Pyroxsulam is a potent and selective herbicide with a well-defined mechanism of action. The foundational research outlined in this guide provides a comprehensive overview for scientists and researchers. Understanding its synthesis, particularly the potential routes for creating labeled forms, is crucial for detailed metabolic and environmental studies. The provided experimental protocols offer a starting point for further investigation into its efficacy, residue analysis, and the mechanisms of resistance. The quantitative data presented underscores the importance of responsible stewardship to mitigate the development of herbicide resistance in weed populations.
References
Pyroxsulam-13C,d3 certificate of analysis and technical data
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pyroxsulam-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the herbicide Pyroxsulam. This document details its technical specifications, outlines a validated experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and illustrates the biochemical pathway of Pyroxsulam's mode of action.
Certificate of Analysis and Technical Data
The accurate quantification of analytes in complex matrices necessitates the use of high-purity, well-characterized internal standards. This compound serves this purpose for the analysis of Pyroxsulam. While a specific certificate of analysis for every batch may vary, the following tables provide a representative summary of the technical data and quality control specifications for this compound.
Table 1: Representative Technical Data for this compound
| Parameter | Specification |
| Chemical Name | N-(5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide-13C,d3 |
| Molecular Formula | C₁₃¹³CH₁₀D₃F₃N₆O₅S |
| Molecular Weight | 438.36 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in acetonitrile, methanol |
| Storage | Store at 2-8°C, protect from light |
Table 2: Representative Quality Control Data for this compound
| Test | Specification | Method |
| Chemical Purity | ≥98% | HPLC-UV |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Residual Solvents | ≤0.5% | GC-HS |
| Water Content | ≤0.5% | Karl Fischer Titration |
Experimental Protocol: Quantification of Pyroxsulam in Soil using LC-MS/MS with this compound Internal Standard
This section details a robust and validated method for the extraction and quantification of Pyroxsulam from soil samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis. This compound is employed as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in extraction recovery.
Materials and Reagents
-
Pyroxsulam analytical standard (≥99% purity)
-
This compound internal standard (≥98% chemical purity, ≥99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Soil samples
Sample Preparation (QuEChERS Extraction)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of this compound internal standard solution to the soil sample. The concentration should be chosen to be in the mid-range of the calibration curve.
-
Hydration: Add 10 mL of water to the tube and vortex for 1 minute to hydrate the soil.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Aliquoting: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortexing: Vortex the d-SPE tube for 30 seconds to facilitate the removal of interfering matrix components.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Filtration: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Table 3: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Pyroxsulam: Precursor Ion (m/z) 435.1 → Product Ion (m/z) 195.0, 163.0This compound: Precursor Ion (m/z) 439.1 → Product Ion (m/z) 199.0, 167.0 |
| Collision Energy | Optimized for each transition |
Data Analysis and Quantification
Quantification is performed using an internal standard calibration method. A calibration curve is constructed by plotting the ratio of the peak area of the Pyroxsulam analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of Pyroxsulam in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of Pyroxsulam in soil samples.
Caption: Experimental workflow for Pyroxsulam analysis.
Signaling Pathway of Pyroxsulam's Mode of Action
Pyroxsulam is a potent herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (BCAAs) in plants. The following diagram illustrates the biochemical cascade initiated by Pyroxsulam's inhibition of ALS.
Caption: Pyroxsulam's inhibition of the ALS pathway.
The inhibition of ALS by Pyroxsulam leads to a rapid depletion of the essential branched-chain amino acids valine, leucine, and isoleucine.[2] This deficiency halts protein synthesis, which in turn arrests cell division and overall plant growth, ultimately leading to the death of susceptible plants. The use of this compound as an internal standard allows for the precise measurement of Pyroxsulam residues in various environmental and biological matrices, aiding in research related to its efficacy, environmental fate, and potential for resistance development.
References
Investigation into the Isotopic Enrichment of Pyroxsulam-¹³C,d₃: A Methodological Overview
Disclaimer: A comprehensive search for specific technical data, experimental protocols, and quantitative results concerning the isotopic enrichment of Pyroxsulam-¹³C,d₃ did not yield any publicly available information. This type of data is often proprietary to the manufacturer or commissioning entity and is typically not found in the public domain.
The following guide is a generalized, hypothetical framework outlining the common methodologies and data presentation that would be expected in a technical whitepaper on this topic. The experimental details, data, and diagrams presented are illustrative examples and should not be considered as actual results for Pyroxsulam-¹³C,d₃.
Introduction to Isotopic Labeling of Pyroxsulam
Isotopically labeled compounds, such as Pyroxsulam-¹³C,d₃, are invaluable tools in metabolism, pharmacokinetic, and environmental fate studies. The incorporation of stable isotopes like Carbon-13 (¹³C) and Deuterium (d or ²H) allows for the differentiation of the labeled molecule from its unlabeled counterpart by mass spectrometry. This enables precise quantification in complex matrices and helps in elucidating metabolic pathways. Pyroxsulam is a triazolopyrimidine sulfonamide herbicide, and its labeled form would be critical for regulatory studies and environmental monitoring.
Hypothetical Synthesis of Pyroxsulam-¹³C,d₃
The synthesis of Pyroxsulam-¹³C,d₃ would involve the introduction of the isotopic labels at specific, stable positions within the molecule. A plausible, though hypothetical, synthetic strategy would focus on incorporating the labels in a late-stage synthesis step or by using labeled starting materials.
Hypothetical Experimental Protocol: Synthesis
-
Precursor Synthesis: A key precursor containing the triazolopyrimidine core would be synthesized.
-
Introduction of Labeled Methyl Group: A labeled methylating agent, such as methyl-d₃ iodide (¹³CH₃I), could be used to introduce the ¹³C,d₃-methyl group onto a suitable nitrogen or oxygen atom in the precursor molecule. This step would be performed under anhydrous conditions using a non-protic solvent like acetonitrile and a suitable base.
-
Coupling Reaction: The labeled precursor would then be coupled with the sulfonamide side chain to form the final Pyroxsulam-¹³C,d₃ molecule.
-
Purification: The final product would be purified using techniques such as column chromatography followed by recrystallization to achieve high chemical and isotopic purity.
Determination of Isotopic Enrichment and Purity
The isotopic enrichment, chemical purity, and structural confirmation of the synthesized Pyroxsulam-¹³C,d₃ would be determined using a combination of analytical techniques.
Hypothetical Experimental Protocol: Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) with an Orbitrap or Time-of-Flight (TOF) analyzer, would be the primary method to determine the isotopic distribution and enrichment. The mass difference between the labeled and unlabeled compound would be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the position of the isotopic labels and the overall structure of the molecule. The absence of a proton signal at the deuterated position and the presence of a ¹³C signal with its characteristic coupling would confirm successful labeling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection would be used to determine the chemical purity of the synthesized compound.
Table 1: Hypothetical Quantitative Data for Pyroxsulam-¹³C,d₃
| Parameter | Result | Method |
| Chemical Purity | >99.0% | HPLC-UV |
| Isotopic Enrichment (¹³C) | >99% | HRMS |
| Isotopic Enrichment (d₃) | >98% | HRMS, ¹H NMR |
| Molecular Formula | C₁₃¹³CH₁₂D₃F₃N₈O₇S | - |
| Monoisotopic Mass | 491.08 g/mol | HRMS |
Visualizing Methodologies
Diagram 1: Hypothetical Synthesis and Analysis Workflow
A generalized workflow for the synthesis and analysis of Pyroxsulam-¹³C,d₃.
Diagram 2: Logical Flow for Isotopic Enrichment Confirmation
Logical steps for confirming the isotopic enrichment and structure.
Conclusion and Recommendations
While specific data on the isotopic enrichment of Pyroxsulam-¹³C,d₃ is not publicly available, this guide provides a framework for the likely procedures and data presentation involved in such an investigation. The synthesis would require specialized labeled starting materials, and the analysis would rely on high-resolution mass spectrometry and NMR to confirm the isotopic enrichment, purity, and structural integrity of the final product.
For researchers and professionals requiring this specific isotopically labeled standard, the most effective course of action would be to contact a commercial supplier of analytical standards or a company specializing in custom isotopic labeling to inquire about its availability or the feasibility of a custom synthesis.
Methodological & Application
Application Note: Quantitative Analysis of Pyroxsulam in Wheat Using LC-MS/MS with a Stable Isotope Labeled Internal Standard
Introduction
Pyroxsulam is a post-emergence herbicide widely used for the control of grass and broadleaf weeds in cereal crops, including wheat.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food commodities to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Pyroxsulam residues in wheat. This application note describes a robust and accurate method for the quantitative analysis of Pyroxsulam in wheat grain using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Pyroxsulam-¹³C,d₃, to compensate for matrix effects and ensure high accuracy and precision. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Principle
This method involves the extraction of Pyroxsulam from homogenized wheat grain samples using an acetonitrile-based QuEChERS protocol. After extraction and cleanup, the sample extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by isotope dilution mass spectrometry, using Pyroxsulam-¹³C,d₃ as the internal standard. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides effective compensation for variations in sample preparation and potential matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[2]
Experimental Workflow
References
- 1. Dynamic Quadrupole Selection to Associate Precursor Masses with MS/MS Products in Data-Independent Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
Application Note: Determination of Pyroxsulam Residues in Soil by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantification of pyroxsulam residues in soil matrices. The protocol employs an isotope dilution technique, utilizing a stable isotopically labeled internal standard, coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high selectivity and accuracy. This method is suitable for researchers and scientists in environmental monitoring and agricultural sciences.
Introduction
Pyroxsulam is a post-emergence herbicide from the triazolopyrimidine sulfonamide class, used for controlling grass and broadleaf weeds in cereal crops.[1][2][3] Its persistence and potential mobility in soil are influenced by factors such as soil pH and organic matter content, necessitating sensitive and accurate monitoring methods to assess its environmental fate.[4] Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of pyroxsulam in soil using this approach.
Experimental Protocols
Materials and Reagents
-
Standards: Pyroxsulam analytical standard (≥98% purity), Isotopically labeled Pyroxsulam internal standard (e.g., ¹³C₆-Pyroxsulam or ¹⁵N₃-Pyroxsulam).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Sample Collection: Soil samples should be collected from the desired depth (e.g., 0-15 cm) using a soil auger.[2] Samples should be homogenized, air-dried, and sieved (e.g., through a 2-mm sieve) before extraction. Store samples at -20°C prior to analysis.
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve pyroxsulam and the isotopically labeled internal standard in acetonitrile to prepare individual stock solutions.
-
Intermediate and Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile. These will be used to build the calibration curve.
Sample Preparation (QuEChERS Extraction and Cleanup)
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of the isotopically labeled pyroxsulam internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute pyroxsulam, followed by a re-equilibration step.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both pyroxsulam and its isotopically labeled internal standard must be determined by direct infusion or by using previously reported values. Example transitions would be monitored for quantification and confirmation.
-
Data Presentation
Table 1: Summary of Quantitative Performance Data for Pyroxsulam Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 - 0.007 mg/kg | |
| Limit of Quantitation (LOQ) | 0.01 - 0.02 mg/kg | |
| Recovery | 99.8% (in soil) | |
| Relative Standard Deviation (RSD) | 0.04% (in soil) | |
| Linearity (R²) | >0.99 |
Note: The performance characteristics presented are based on published data and may vary depending on the specific instrumentation and matrix.
Visualization
Caption: Workflow for Pyroxsulam Residue Analysis in Soil.
Conclusion
The described method provides a reliable and sensitive protocol for the determination of pyroxsulam residues in soil. The use of isotope dilution with a stable isotopically labeled internal standard ensures high accuracy by correcting for matrix effects and procedural losses. The QuEChERS sample preparation method is efficient and effective, making this approach suitable for high-throughput laboratory settings. The validation data from existing literature demonstrates that the method can achieve low limits of detection and quantification, meeting the requirements for environmental monitoring.
References
Application of Pyroxsulam-13C,d3 in Environmental Fate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf and grass weeds in cereal crops. Understanding its environmental fate—persistence, degradation, and mobility—is crucial for assessing its potential impact on non-target organisms and ecosystems. The use of isotopically labeled compounds, such as Pyroxsulam-13C,d3, is a powerful technique in these studies. The stable isotope label allows for the unambiguous differentiation of the applied herbicide from its naturally occurring counterparts and facilitates the tracing of its transformation products through complex environmental matrices.[1][2] This document provides detailed application notes and protocols for the use of this compound in environmental fate studies, targeting soil and aquatic systems.
Principle of Isotopic Labeling in Environmental Fate Studies
Stable isotope labeling, particularly with 13C and deuterium (d), offers a robust method for tracing the environmental pathways of pesticides.[1] Unlike radiolabeling (e.g., with 14C), stable isotopes are not radioactive, simplifying handling and disposal procedures. The mass difference introduced by the 13C and deuterium atoms allows for highly selective and sensitive detection using mass spectrometry (MS).[1][2] this compound serves as an excellent tracer to:
-
Accurately quantify the dissipation of the parent compound over time.
-
Identify and quantify degradation products.
-
Elucidate degradation pathways.
-
Assess the mobility and leaching potential in soil and the aquatic environment.
-
Serve as an internal standard for the quantification of unlabeled pyroxsulam in residue analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from environmental fate studies of pyroxsulam. These values can vary significantly depending on soil type, temperature, moisture, and microbial activity.
Table 1: Dissipation Half-life (DT50) of Pyroxsulam in Soil and Water
| Matrix | Condition | Temperature (°C) | DT50 (days) | Reference |
| Soil | Aerobic | 20 | 6.40 - 7.88 | |
| Soil | Flooded (Anaerobic) | 25 | 7.32 - 10.4 | |
| Water | pH 7 | 25 | 3.40 - 5.12 | |
| Water | pH 5 | 25 | Stable | |
| Water | pH 9 | 25 | Photodegradation is a major route |
Table 2: Soil Adsorption and Mobility of Pyroxsulam
| Soil Type | Organic Carbon (%) | Clay (%) | Koc (mL/g) | Mobility Class | Reference |
| Sandy Loam | 1.5 | 10 | 50 - 150 | Mobile | |
| Silt Loam | 2.5 | 20 | 150 - 500 | Moderately Mobile | |
| Clay Loam | 3.0 | 35 | 500 - 2000 | Slightly Mobile |
Experimental Protocols
The following are detailed protocols for conducting environmental fate studies of this compound in soil and aquatic systems.
Protocol 1: Aerobic Soil Metabolism Study
Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.
Materials:
-
This compound (analytical standard)
-
Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic matter content, texture)
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for CO2 (e.g., 0.1 M NaOH)
-
Extraction solvents: Acetonitrile, water, formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
Procedure:
-
Soil Treatment: Treat the soil with this compound at a concentration relevant to its agricultural application rate. The labeled compound is typically dissolved in a minimal amount of an organic solvent (e.g., acetone) and mixed thoroughly with the soil. A control group with unlabeled pyroxsulam and an untreated control should also be prepared.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). The flasks should be equipped with traps for CO2 to monitor mineralization.
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: a. Extract a subsample of soil (e.g., 10 g) with an appropriate solvent mixture, such as acetonitrile:water (80:20, v/v) with 0.1% formic acid. b. Shake the mixture vigorously and then centrifuge. c. Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.
-
Cleanup: a. Concentrate the extracted solution under a gentle stream of nitrogen. b. Perform a solid-phase extraction (SPE) cleanup using a cartridge conditioned with methanol and water. c. Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
-
Analysis: Analyze the extracts by LC-MS/MS to quantify the remaining this compound and identify its degradation products. Monitor the CO2 traps for radioactivity (if using a 14C-labeled compound in parallel) or analyze for 13CO2 enrichment.
Protocol 2: Aquatic Dissipation Study (Water-Sediment System)
Objective: To determine the dissipation and degradation of this compound in a simulated aquatic environment.
Materials:
-
This compound (analytical standard)
-
Natural water and sediment collected from a pesticide-free source.
-
Incubation vessels (e.g., glass flasks or beakers).
-
Extraction solvents: Acetonitrile, water, ethyl acetate.
-
SPE cartridges.
-
LC-MS/MS system.
Procedure:
-
System Setup: Add sediment and water to the incubation vessels to create a simulated aquatic environment. Allow the system to equilibrate for a week.
-
Treatment: Apply this compound to the water surface of each system.
-
Incubation: Incubate the systems in the dark at a constant temperature.
-
Sampling: At various time points, collect both water and sediment samples.
-
Sample Preparation:
-
Water: Centrifuge the water sample to remove suspended particles. The supernatant can be directly analyzed or pre-concentrated using SPE.
-
Sediment: Extract the sediment sample using a suitable solvent, similar to the soil extraction protocol.
-
-
Analysis: Analyze the water and sediment extracts by LC-MS/MS to determine the concentration of this compound and its degradation products in each compartment over time.
Visualizations
Pyroxsulam Degradation Pathway
Caption: Proposed degradation pathway of Pyroxsulam in the environment.
Experimental Workflow for Soil Metabolism Study
Caption: Workflow for a typical aerobic soil metabolism study.
References
- 1. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyroxsulam-¹³C,d₃ in Plant Uptake Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting plant uptake, translocation, and metabolism studies of the herbicide Pyroxsulam using its stable isotope-labeled form, Pyroxsulam-¹³C,d₃. The use of a stable isotope-labeled compound coupled with mass spectrometry offers a robust and sensitive method for tracing the fate of the herbicide in plants without the need for radioactive materials.
Introduction
Pyroxsulam is a systemic herbicide that is effective for controlling grass and broadleaf weeds in cereal crops. Its selectivity in crops like wheat is primarily due to the plant's ability to rapidly metabolize the active compound into a less toxic form.[1][2] Understanding the dynamics of Pyroxsulam uptake, translocation, and metabolism is crucial for optimizing its efficacy, assessing crop safety, and studying mechanisms of weed resistance.
This protocol outlines a comprehensive approach using Pyroxsulam-¹³C,d₃, a stable isotope-labeled internal standard, for accurate quantification in plant matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Objectives
-
To quantify the rate of Pyroxsulam-¹³C,d₃ absorption into plant tissues (leaves and roots).
-
To map the translocation of Pyroxsulam-¹³C,d₃ throughout the plant over time.
-
To identify and quantify the metabolites of Pyroxsulam-¹³C,d₃.
-
To compare the uptake and metabolism of Pyroxsulam-¹³C,d₃ in different plant species (e.g., a crop and a weed).
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Pyroxsulam-¹³C,d₃ | LGC Standards | Analytical Standard |
| Pyroxsulam | Sigma-Aldrich | Analytical Standard |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Water | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| QuEChERS Extraction Salts | Agilent Technologies | |
| Syringe Filters (0.22 µm) | Millipore | |
| Plant Species (e.g., Triticum aestivum (wheat), Alopecurus myosuroides (blackgrass)) | Commercial Seed Supplier | |
| Potting Mix | Local Supplier | |
| Hoagland Solution | PhytoTechnology Laboratories |
Experimental Protocols
Plant Cultivation
-
Seed Germination: Germinate seeds of the selected plant species in petri dishes on moist filter paper or directly in small pots with a standard potting mix.
-
Seedling Growth: Transplant seedlings at the two-leaf stage into individual pots (e.g., 10 cm diameter) filled with potting mix.
-
Growth Conditions: Maintain the plants in a controlled environment chamber or greenhouse with a 16:8 hour light:dark cycle, a temperature of 20-25°C, and a relative humidity of 60-70%.
-
Watering and Nutrients: Water the plants as needed and provide a balanced nutrient solution (e.g., half-strength Hoagland solution) once a week.
-
Acclimatization: Allow the plants to acclimate to the experimental conditions for at least one week before the application of Pyroxsulam-¹³C,d₃.
Application of Pyroxsulam-¹³C,d₃
4.2.1. Foliar Application
-
Preparation of Treatment Solution: Prepare a stock solution of Pyroxsulam-¹³C,d₃ in acetonitrile. Dilute the stock solution with a water/acetonitrile mixture containing a non-ionic surfactant to the desired final concentration (e.g., corresponding to a field application rate of 15-18 g a.i. ha⁻¹).
-
Application: At the 3-4 leaf stage, apply a precise volume (e.g., 10 µL) of the treatment solution to the adaxial surface of the second fully expanded leaf of each plant using a microsyringe.
-
Control Group: Treat a separate group of plants with a solution containing no Pyroxsulam-¹³C,d₃ to serve as a control.
4.2.2. Root Application (Hydroponics)
-
Hydroponic Setup: Gently remove soil from the roots of the plants and transfer them to a hydroponic system containing half-strength Hoagland solution. Allow the plants to acclimate for 3-5 days.
-
Application: Add Pyroxsulam-¹³C,d₃ to the hydroponic solution to achieve the desired final concentration.
Sample Collection and Processing
-
Harvesting: Harvest plants at predetermined time points after application (e.g., 6, 24, 48, 72, and 96 hours).
-
Separation of Plant Parts:
-
For foliar application, carefully excise the treated leaf.
-
Wash the surface of the treated leaf with a known volume of water/acetonitrile solution to recover any unabsorbed Pyroxsulam-¹³C,d₃.
-
Separate the remaining plant material into roots, shoot below the treated leaf, and shoot above the treated leaf.
-
For root application, rinse the roots thoroughly with deionized water. Separate the plant into roots and shoots.
-
-
Sample Preparation:
-
Record the fresh weight of each plant part.
-
Flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.
-
Lyophilize (freeze-dry) the samples to determine the dry weight and to prepare them for extraction.
-
Extraction of Pyroxsulam-¹³C,d₃ and its Metabolites
-
Homogenization: Homogenize the lyophilized plant tissue to a fine powder.
-
QuEChERS Extraction:
-
Weigh a precise amount of homogenized tissue (e.g., 0.5 g) into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (if necessary): For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup step with appropriate sorbents may be required.
-
Final Preparation: Take an aliquot of the supernatant (acetonitrile phase), filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Pyroxsulam-¹³C,d₃ and its potential metabolites. The stable isotope label will result in a mass shift compared to the unlabeled compound, allowing for clear differentiation.
-
-
Quantification: Create a calibration curve using standards of Pyroxsulam-¹³C,d₃ of known concentrations. The concentration of the analyte in the plant extracts can be determined by comparing the peak area to the calibration curve.
Data Presentation
Table 1: Uptake of Pyroxsulam-¹³C,d₃ in Wheat and Blackgrass Following Foliar Application
| Time (hours) | Plant Species | Applied (µg) | Unabsorbed (µg) | Absorbed (%) |
| 6 | Wheat | 1.0 | 0.65 | 35.0 |
| Blackgrass | 1.0 | 0.58 | 42.0 | |
| 24 | Wheat | 1.0 | 0.32 | 68.0 |
| Blackgrass | 1.0 | 0.25 | 75.0 | |
| 48 | Wheat | 1.0 | 0.15 | 85.0 |
| Blackgrass | 1.0 | 0.11 | 89.0 | |
| 72 | Wheat | 1.0 | 0.08 | 92.0 |
| Blackgrass | 1.0 | 0.06 | 94.0 | |
| 96 | Wheat | 1.0 | 0.05 | 95.0 |
| Blackgrass | 1.0 | 0.04 | 96.0 |
Table 2: Translocation of Absorbed Pyroxsulam-¹³C,d₃ in Wheat and Blackgrass (72 hours after foliar application)
| Plant Part | Wheat (% of Absorbed) | Blackgrass (% of Absorbed) |
| Treated Leaf | 85.2 | 70.5 |
| Shoot above Treated Leaf | 5.8 | 12.3 |
| Shoot below Treated Leaf | 7.3 | 14.8 |
| Roots | 1.7 | 2.4 |
Table 3: Metabolism of Pyroxsulam-¹³C,d₃ in Wheat and Blackgrass Shoots (48 hours after application)
| Compound | Wheat (% of Total Recovered) | Blackgrass (% of Total Recovered) |
| Pyroxsulam-¹³C,d₃ | 35.6 | 78.2 |
| Metabolite 1 (less active) | 58.1 | 15.3 |
| Other Metabolites | 6.3 | 6.5 |
Visualizations
References
- 1. The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Pyroxsulam in Food Matrices using a QuEChERS Method with Pyroxsulam-13C,d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used to control broadleaf and grass weeds in cereal crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food commodities to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for multi-residue pesticide analysis in food due to its simplicity, speed, and low solvent consumption.
This application note provides a detailed protocol for the determination of Pyroxsulam in various food matrices using the QuEChERS methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance accuracy and precision, and to compensate for matrix effects and variations in recovery, a stable isotopically labeled internal standard, Pyroxsulam-13C,d3, is employed.
Principle
The method involves the extraction of Pyroxsulam from a homogenized sample using acetonitrile, followed by a salting-out partitioning step with magnesium sulfate and sodium chloride. A dispersive solid-phase extraction (dSPE) cleanup is then performed to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, with quantification based on the ratio of the analyte peak area to that of the isotopically labeled internal standard, this compound. The use of a stable isotope-labeled internal standard is the preferred approach for correcting variability and matrix effects in LC-MS/MS analysis, as it closely mimics the behavior of the analyte during sample preparation and ionization.
Materials and Reagents
-
Analytes: Pyroxsulam (Purity ≥ 98%)
-
Internal Standard: this compound (Purity ≥ 98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate
-
dSPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) - selection depends on the matrix.
-
QuEChERS extraction tubes (50 mL) and dSPE tubes (2 mL or 15 mL)
Equipment
-
High-speed homogenizer
-
Centrifuge (capable of ≥ 4000 rpm)
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Pyroxsulam and this compound into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Mix (10 µg/mL): Prepare a working solution containing both Pyroxsulam and this compound by appropriate dilution of the stock solutions with acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix to achieve a concentration range of, for example, 1, 5, 10, 50, and 100 ng/mL for Pyroxsulam, with a constant concentration of this compound (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables, cereals).
-
Extraction:
-
Weigh 10 g (for high water content matrices) or 5 g (for low water content matrices like cereals, add 10 mL of water to hydrate) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound working solution to achieve a final concentration of 50 ng/g in the sample.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbents. For general purpose, a combination of PSA and MgSO₄ is used. For matrices with high fat content, C18 can be added. For pigmented samples, GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Table 1: Proposed MRM Transitions for Pyroxsulam and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Pyroxsulam | 435.1 | 199.1 | 20 | 50 |
| 435.1 | 125.0 | 35 | 50 | |
| This compound (Internal Standard) | 439.1 | 199.1 | 20 | 50 |
| 439.1 | 125.0 | 35 | 50 |
Note: Collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize typical performance data for the analysis of Pyroxsulam using the described method.
Table 2: Recovery and Precision of Pyroxsulam in Various Food Matrices
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Wheat Grain [3] | 5 | 95 | 5 |
| 50 | 98 | 3 | |
| Wheat Straw [3] | 10 | 92 | 7 |
| 100 | 96 | 4 | |
| Corn [3] | 10 | 105 | 6 |
| 100 | 102 | 4 | |
| Rice | 10 | 88 | 9 |
| 100 | 91 | 6 | |
| Oat | 10 | 99 | 5 |
| 100 | 101 | 3 | |
| Millet | 10 | 93 | 8 |
| 100 | 95 | 5 |
Table 3: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Wheat Grain | 1.5 | 5 |
| Wheat Straw | 3 | 10 |
| Corn | 3 | 10 |
| Rice | 3 | 10 |
| Oat | 3 | 10 |
| Millet | 3 | 10 |
Table 4: Matrix Effects of Pyroxsulam in Different Cereal Matrices
| Matrix | Matrix Effect (%) |
| Wheat Grain | +58 |
| Wheat Straw | +83 |
| Corn | +44 |
| Rice | +72 |
| Oat | +65 |
| Millet | +78 |
A positive value indicates ion enhancement.
Mandatory Visualizations
Caption: QuEChERS workflow for Pyroxsulam analysis.
Caption: Logic of using an internal standard.
Discussion
The use of this compound as an internal standard in the QuEChERS method provides a robust and reliable approach for the quantification of Pyroxsulam in diverse food matrices. The stable isotopically labeled standard co-elutes with the native analyte and experiences similar extraction efficiencies and matrix effects, leading to accurate correction and improved data quality.
The data presented demonstrates that the method achieves excellent recoveries and precision within the acceptable ranges (typically 70-120% recovery with RSD ≤ 20%). The observed matrix effects, particularly ion enhancement for Pyroxsulam in cereal matrices, highlight the critical need for an internal standard to ensure accurate quantification. Without correction, the concentration of Pyroxsulam would be significantly overestimated.
The provided protocol is a general guideline and may require optimization based on the specific matrix being analyzed and the instrumentation available. For instance, the choice of dSPE sorbents should be tailored to the sample matrix to achieve optimal cleanup.
Conclusion
This application note details a comprehensive and validated QuEChERS-based LC-MS/MS method for the determination of Pyroxsulam in food matrices. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and ensuring the accuracy and reliability of the results. This method is suitable for routine monitoring of Pyroxsulam residues in a variety of food commodities, aiding in regulatory compliance and food safety assessment.
References
- 1. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 2. Pyroxsulam | C14H13F3N6O5S | CID 11571555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Herbicides in Environmental Samples Using Isotope Dilution Mass Spectrometry
Abstract
This application note describes a robust and sensitive analytical workflow for the quantification of common herbicides in various environmental matrices, including water, soil, and food samples. The method utilizes a stable isotope dilution strategy coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate and precise measurements. The inclusion of isotopically labeled internal standards for each target analyte minimizes the impact of matrix effects and variations in sample preparation, leading to highly reliable quantitative data. Detailed protocols for sample extraction, cleanup, and instrumental analysis are provided, along with representative data demonstrating the method's performance.
Introduction
The widespread use of herbicides in modern agriculture necessitates reliable and sensitive analytical methods to monitor their presence in the environment and ensure food safety.[1][2][3] The chemical diversity of herbicides and the complexity of sample matrices present significant analytical challenges.[4][5] Isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of analytes in complex samples. By introducing a known amount of a stable, isotopically labeled version of the analyte of interest at the beginning of the sample preparation process, variations in extraction efficiency and instrument response can be effectively normalized. This approach, particularly when combined with the high selectivity and sensitivity of LC-MS/MS, provides a gold-standard method for trace-level quantification of herbicides.
This application note provides a comprehensive analytical workflow for the quantification of a panel of common herbicides. The workflow is designed to be adaptable for different sample types and laboratory settings.
Analytical Workflow
The overall analytical workflow consists of sample preparation, including extraction and cleanup, followed by instrumental analysis using LC-MS/MS, and concluding with data processing and quantification.
Caption: General analytical workflow for herbicide quantification.
Experimental Protocols
Materials and Reagents
-
Herbicide Standards: Analytical grade standards of target herbicides.
-
Labeled Internal Standards: Isotopically labeled standards for each target herbicide (e.g., ¹³C, ¹⁵N, D).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate, ammonium acetate, magnesium sulfate (anhydrous), sodium chloride, and other salts as required for specific methods.
-
Extraction Kits: QuEChERS extraction and cleanup kits or Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
Sample Preparation
-
Collect 500 mL of water sample in a clean glass bottle.
-
Add the isotopically labeled internal standard mix to the sample.
-
For direct injection, if the expected concentrations are high enough, the sample can be directly analyzed after filtration.
-
For lower concentrations, perform Solid-Phase Extraction (SPE). Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with water to remove interferences.
-
Elute the herbicides with an appropriate solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
Add the isotopically labeled internal standard mix.
-
Add 10 mL of extraction solvent (e.g., acetonitrile).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, use dispersive SPE (d-SPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.
-
Vortex and centrifuge again.
-
The final extract is ready for LC-MS/MS analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.
-
Homogenize a representative portion of the food sample.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the isotopically labeled internal standard mix.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing sorbents like PSA and C18 to remove interferences such as fatty acids and pigments.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is then ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Caption: LC-MS/MS experimental workflow.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions (one for quantification and one for confirmation) monitored for each analyte and its labeled internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Glyphosate | 168.0 | 63.0 | 25 |
| Glyphosate-¹³C₂,¹⁵N | 171.0 | 64.0 | 25 |
| Atrazine | 216.1 | 174.1 | 15 |
| Atrazine-d₅ | 221.1 | 179.1 | 15 |
| 2,4-D | 219.0 | 161.0 | 10 |
| 2,4-D-¹³C₆ | 225.0 | 167.0 | 10 |
| Dicamba | 219.0 | 175.0 | 12 |
| Dicamba-d₃ | 222.0 | 178.0 | 12 |
| (Internal standards are italicized) |
Data Analysis and Quantification
Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of its corresponding labeled internal standard against the concentration of the analyte. The concentration of the herbicide in the sample is then calculated from this calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analytical workflow.
Table 1: Method Performance in Spiked Water Samples
| Herbicide | Spiked Conc. (µg/L) | Recovery (%) | RSD (%) | LOQ (µg/L) |
| Glyphosate | 1.0 | 98.5 | 4.2 | 0.1 |
| Atrazine | 0.5 | 102.1 | 3.5 | 0.05 |
| 2,4-D | 0.5 | 95.7 | 5.1 | 0.05 |
| Dicamba | 0.5 | 99.2 | 4.8 | 0.05 |
Table 2: Method Performance in Spiked Soil Samples
| Herbicide | Spiked Conc. (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Glyphosate | 10 | 92.3 | 6.8 | 1.0 |
| Atrazine | 5 | 97.8 | 5.5 | 0.5 |
| 2,4-D | 5 | 90.5 | 7.2 | 0.5 |
| Dicamba | 5 | 94.6 | 6.1 | 0.5 |
Table 3: Method Performance in Spiked Food Matrix (e.g., Spinach)
| Herbicide | Spiked Conc. (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Glyphosate | 20 | 88.9 | 8.5 | 2.0 |
| Atrazine | 10 | 95.2 | 7.1 | 1.0 |
| 2,4-D | 10 | 85.4 | 9.3 | 1.0 |
| Dicamba | 10 | 91.7 | 8.0 | 1.0 |
Recovery and RSD (Relative Standard Deviation) values are based on n=6 replicate analyses. LOQ (Limit of Quantification) is determined as a signal-to-noise ratio of 10.
Conclusion
The analytical workflow presented in this application note provides a reliable and high-throughput method for the quantification of herbicides in diverse environmental matrices. The use of isotopically labeled internal standards in an isotope dilution approach ensures high accuracy and precision by compensating for matrix effects and procedural losses. The detailed protocols and performance data demonstrate the suitability of this method for routine monitoring and regulatory compliance testing.
References
practical guide to using Pyroxsulam-13C,d3 in a research setting
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyroxsulam-13C,d3 is a stable isotope-labeled internal standard for Pyroxsulam, a triazolopyrimidine sulfonamide herbicide. Its primary application in a research setting is for the accurate quantification of Pyroxsulam in various matrices using isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis, as it corrects for variations in sample preparation, matrix effects, and instrument response.
Key Applications:
-
Residue Analysis: Accurate quantification of Pyroxsulam residues in environmental samples such as soil, water, and agricultural commodities (e.g., wheat, cereals).
-
Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) of Pyroxsulam in animal models. The use of this compound allows for precise measurement of the parent compound in biological matrices like plasma, urine, and tissues.
-
Metabolism Studies: Investigation of the metabolic fate of Pyroxsulam in plants, animals, and microorganisms. This compound can be used to distinguish the parent compound from its metabolites.
-
Method Validation: Serves as a crucial tool in the validation of analytical methods for Pyroxsulam detection, ensuring accuracy, precision, and robustness.
Experimental Protocols
Quantification of Pyroxsulam in Wheat Grain using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for pesticide residue analysis in cereals.
a. Materials and Reagents:
-
Pyroxsulam analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, 99%
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters
b. Sample Preparation (QuEChERS):
-
Weigh 5 g of homogenized wheat grain sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pyroxsulam: Precursor ion (m/z) 435.1 → Product ion 1 (m/z) 195.0 (quantifier), Product ion 2 (m/z) 165.8 (qualifier)[1]
-
This compound: Precursor ion (m/z) 439.1 → Product ion 1 (m/z) 198.0 (quantifier), Product ion 2 (m/z) 168.8 (qualifier) (Predicted based on fragmentation pattern)
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
d. Quantification:
Quantify Pyroxsulam concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a matrix-matched blank.
Representative Protocol for a Pharmacokinetic Study of Pyroxsulam in Rats
This protocol outlines a general procedure for a single-dose oral pharmacokinetic study in rats.
a. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
b. Dosing and Sample Collection:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of Pyroxsulam (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
c. Plasma Sample Analysis:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analyze the samples by LC-MS/MS as described in the previous protocol.
d. Pharmacokinetic Parameter Calculation:
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
Data Presentation
Table 1: LC-MS/MS Method Validation Data for Pyroxsulam in Wheat Grain
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.005 mg/kg | [2] |
| Limit of Detection (LOD) | 0.0015 mg/kg | [2] |
| Average Recovery (at 0.01, 0.1, and 0.5 mg/kg) | 85-105% | [2] |
| Relative Standard Deviation (RSD) | < 15% | [2] |
| Matrix Effect | Ion enhancement observed (44% to 83%) |
Table 2: Representative Pharmacokinetic Parameters of Pyroxsulam in Rats (Oral Administration)
Note: The following data are representative examples and not from a specific study of Pyroxsulam, as such data is not publicly available.
| Parameter | Unit | Value |
| Cmax | ng/mL | 500 |
| Tmax | h | 2 |
| AUC (0-t) | ng·h/mL | 3500 |
| t1/2 | h | 6 |
| Oral Bioavailability | % | 45 |
Mandatory Visualization
Caption: Workflow for Pyroxsulam analysis in wheat.
Caption: Pyroxsulam inhibits the ALS enzyme.
Caption: Pyroxsulam metabolism in wheat.
References
sample preparation techniques for Pyroxsulam analysis with an internal standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and analysis of Pyroxsulam in soil and water matrices using an internal standard method. The inclusion of an internal standard, specifically an isotopically labeled analog of Pyroxsulam, is crucial for accurate and precise quantification by correcting for matrix effects and variations in extraction recovery.
Introduction to Pyroxsulam Analysis
Pyroxsulam is a triazolopyrimidine sulfonamide herbicide used for broad-spectrum weed control in cereal crops. Monitoring its residues in environmental samples like soil and water is essential for assessing its environmental fate and ensuring food safety. The analytical methods described herein utilize the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) techniques for sample preparation, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Internal Standard Selection: The use of a stable isotopically labeled (SIL) internal standard is highly recommended to compensate for any analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. Pyroxsulam-13C,d3 is a suitable and commercially available SIL internal standard for this purpose[1].
Quantitative Data Summary
The following tables summarize the performance of the described methods for the analysis of Pyroxsulam in various matrices.
Table 1: QuEChERS Method Performance for Pyroxsulam in Soil and Cereals
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | 0.005 | 73.8 - 113.2 | < 17.5 | [2] |
| 0.010 | 73.8 - 113.2 | < 17.5 | [2] | |
| 0.10 | 73.8 - 113.2 | < 17.5 | [2] | |
| 1.0 | 99.8 | 0.04 | [1] | |
| 25 | 99.8 | 0.04 | ||
| Wheat Grain | 0.005 | 76 - 113 | 2 - 15 | |
| Wheat Straw | 0.01 | 76 - 113 | 2 - 15 | |
| Oat | 0.01 | 76 - 113 | 2 - 15 | |
| Millet | 0.01 | 76 - 113 | 2 - 15 | |
| Corn | 0.01 | 76 - 113 | 2 - 15 | |
| Rice | 0.01 | 76 - 113 | 2 - 15 |
Table 2: Expected SPE Method Performance for Pyroxsulam in Water *
| Spiking Level (µg/L) | Expected Average Recovery (%) | Expected Relative Standard Deviation (RSD) (%) |
| 0.01 | 70 - 120 | < 20 |
| 0.1 | 70 - 120 | < 20 |
| 1.0 | 70 - 120 | < 20 |
*Note: Specific validation data for Pyroxsulam in water is limited. The expected performance is based on typical recovery and precision for other pesticides using SPE-LC-MS/MS methods in water matrices.
Experimental Protocols
Protocol 1: QuEChERS Method for Pyroxsulam in Soil
This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.
1. Sample Preparation and Extraction
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add a known amount of this compound internal standard solution in acetonitrile.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
References
Application Note: Accurate Quantification of Pyroxsulam using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroxsulam is a potent, broad-spectrum herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops.[1] Its widespread use necessitates highly accurate and reliable methods for its quantification in various environmental and agricultural matrices to ensure food safety and environmental protection. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method for the precise quantification of organic molecules, including pesticides.[2][3] This application note provides a detailed protocol for the accurate quantification of Pyroxsulam using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of IDMS relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Pyroxsulam) as an internal standard to the sample.[2] This "spike" is chemically identical to the target analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Because the labeled standard and the native analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience the same effects from sample preparation (e.g., extraction losses) and instrumental analysis (e.g., matrix effects and ionization suppression/enhancement).[4] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as the ratio is independent of sample recovery and matrix effects.
This document outlines the necessary reagents, detailed experimental procedures for sample preparation from various matrices, LC-MS/MS instrument parameters, and data analysis for the accurate quantification of Pyroxsulam.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile, Methanol, Water (all HPLC or LC-MS grade), Formic Acid (reagent grade).
-
Standards:
-
Pyroxsulam analytical standard (≥98% purity).
-
Isotopically labeled Pyroxsulam internal standard (e.g., Pyroxsulam-¹³C₃, ¹⁵N₂; ≥98% purity, with known isotopic enrichment). Obtain from a reputable supplier.
-
-
Chemicals: Ammonium acetate, Hydrochloric acid (HCl), Magnesium sulfate (anhydrous), Sodium chloride (NaCl).
-
Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges.
-
Filters: 0.22 µm syringe filters (PTFE or other suitable material).
Standard Solution Preparation
2.1. Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of Pyroxsulam analytical standard and the isotopically labeled internal standard into separate 100 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C.
2.2. Intermediate Standard Solutions (1.0 µg/mL):
-
Pipette 1.0 mL of the 100 µg/mL Pyroxsulam stock solution into a 100 mL volumetric flask and dilute to volume with a water/methanol solution (90:10, v/v) containing 2 mM ammonium acetate.
-
Separately, pipette 1.0 mL of the 100 µg/mL isotopically labeled Pyroxsulam stock solution into a 100 mL volumetric flask and dilute to volume with the same water/methanol solution.
2.3. Calibration Standards:
-
Prepare a series of calibration standards by making appropriate dilutions of the 1.0 µg/mL Pyroxsulam intermediate standard solution. The concentration range should bracket the expected sample concentrations (e.g., 0.5, 1, 5, 10, 25, 50, and 100 ng/mL).
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To each calibration standard, add a constant amount of the 1.0 µg/mL isotopically labeled internal standard solution to achieve a final concentration of, for example, 10 ng/mL.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for soil/sediment and cereal grains.
3.1. Soil and Sediment Samples:
-
Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Add a known amount of the isotopically labeled Pyroxsulam internal standard solution.
-
Add 10 mL of 1 N HCl and sonicate for 15 minutes.
-
Add 20 mL of methanol and shake vigorously for 60 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
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Transfer an aliquot of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 5 mL of 0.1 N HCl.
-
Proceed to Solid Phase Extraction (SPE) cleanup.
3.2. Cereal Grain Samples (QuEChERS Method):
-
Weigh 10 g of the homogenized grain sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to mix.
-
Add a known amount of the isotopically labeled Pyroxsulam internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup or direct analysis. For cleaner samples, a dispersive SPE (dSPE) cleanup step with MgSO₄ and PSA (primary secondary amine) can be performed.
3.3. Solid Phase Extraction (SPE) Cleanup (for Soil/Sediment Extracts):
-
Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 N HCl.
-
Load the reconstituted sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of a water/methanol solution (75:25, v/v).
-
Elute the analytes with 10 mL of an acetonitrile/methanol solution (50:50, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a water/methanol solution (90:10, v/v) containing 2 mM ammonium acetate.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient: A typical gradient would be to start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
4.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for Pyroxsulam and its isotopically labeled internal standard need to be optimized. Example transitions can be found in the literature. A common precursor ion for Pyroxsulam is m/z 435.1.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, gas temperatures, and flow rates) and collision energies for the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data for Pyroxsulam analysis in various matrices.
Table 1: Method Validation Data for Pyroxsulam in Cereal Grains.
| Parameter | Wheat Grain | Wheat Straw | Other Cereals (Oat, Millet, Corn, Rice) |
| LOQ (mg/kg) | 0.005 | 0.01 | 0.01 |
| Average Recovery (%) | 76-113 | 76-113 | 76-113 |
| RSD (%) | 2-15 | 2-15 | 2-15 |
Table 2: Method Validation Data for Pyroxsulam in Various Food Matrices.
| Matrix Type | LOQ (mg/kg) |
| High Water Content (Tomato) | 0.01 |
| High Acid Content (Orange) | 0.01 |
| High Oil Content (Oilseed Rape) | 0.01 |
| Dry (Wheat Grain) | 0.01 |
Table 3: General Performance of a Multi-Residue Method Including Pyroxsulam.
| Parameter | Performance |
| Linearity (R²) | ≥0.99 for >95% of analytes |
| Recovery Repeatability (RSDr) at 10 µg/kg | Within 20% for 90% of compounds |
| Intralaboratory Reproducibility (RSDiR) at 10 µg/kg | Within 20% for 90% of compounds |
Visualizations
Caption: Workflow for Pyroxsulam quantification by IDMS.
Conclusion
Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the accurate quantification of Pyroxsulam in a variety of complex matrices. By using a stable isotope-labeled internal standard, the method effectively compensates for sample loss during preparation and for matrix effects during LC-MS/MS analysis, leading to highly precise and accurate results. The protocols and data presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement this methodology for routine monitoring and risk assessment of Pyroxsulam. The validation data demonstrates that low limits of quantification (in the low µg/kg range) can be achieved with excellent recovery and precision.
References
Troubleshooting & Optimization
overcoming matrix effects in Pyroxsulam analysis with Pyroxsulam-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Pyroxsulam, with a focus on overcoming matrix effects using its stable isotope-labeled internal standard, Pyroxsulam-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Pyroxsulam analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of Pyroxsulam, particularly in complex matrices like cereals, these effects can lead to either suppression or enhancement of the signal, causing inaccurate quantification. For instance, significant ion enhancement for Pyroxsulam has been observed in matrices such as wheat grain and straw, oat, millet, and rice.[1]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Pyroxsulam. Since it is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By adding a known amount of this compound to both the samples and calibration standards, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if the absolute signals are suppressed or enhanced, thus correcting for the matrix effect and improving accuracy and precision.
Q3: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?
A3: Matrix-matched calibration, where standards are prepared in a blank matrix extract, can compensate for matrix effects. However, obtaining a truly representative blank matrix can be challenging. A SIL-IS like this compound is often the preferred approach as it more effectively corrects for variability in matrix effects between different samples and batches.
Q4: What are the critical parameters for the LC-MS/MS analysis of Pyroxsulam and this compound?
A4: Key parameters include the selection of appropriate precursor and product ion transitions (MRM transitions), collision energy, and chromatographic conditions that ensure baseline separation from matrix interferences. It is crucial to optimize these parameters for both the native Pyroxsulam and its labeled internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing for Pyroxsulam and/or this compound | - Incompatible mobile phase pH- Column degradation- Sample solvent mismatch with mobile phase | - Adjust mobile phase pH; Pyroxsulam is an acidic herbicide.- Replace the analytical column.- Ensure the final sample extract is reconstituted in a solvent similar in composition to the initial mobile phase. |
| High Variability in Results Across Replicates | - Inconsistent sample preparation- Incomplete equilibration of the internal standard with the sample- Instrument instability | - Ensure consistent and thorough homogenization and extraction for all samples.- Add the this compound internal standard at the earliest stage of sample preparation (e.g., during initial extraction) to ensure complete equilibration with the native analyte.- Check for fluctuations in LC pressure and MS source stability. |
| Signal for Pyroxsulam Detected in Blank Samples | - Contamination of the LC-MS/MS system (carryover)- Contaminated reagents or glassware | - Implement a rigorous wash sequence for the autosampler needle and injection port between samples.- Analyze solvent blanks to confirm the cleanliness of the system and reagents.- Use dedicated glassware for standard and sample preparation. |
| Inaccurate Quantification Despite Using an Internal Standard | - Incorrect concentration of the this compound stock solution- Isotopic interference from the matrix- Presence of unlabeled Pyroxsulam in the internal standard solution | - Verify the concentration and purity of the internal standard stock solution.- Check for any isobaric interferences from the matrix by analyzing a blank matrix sample fortified only with the internal standard.- Assess the isotopic purity of the this compound standard. |
Data Presentation
Table 1: Matrix Effects for Pyroxsulam in Various Cereal Matrices
| Matrix | Matrix Effect (%) |
| Wheat Grain | +44 |
| Wheat Straw | +83 |
| Oat | +65 |
| Millet | +58 |
| Corn | Not Significant |
| Rice | +72 |
(Data summarized from Bi et al., 2020)[1] A positive value indicates ion enhancement.
Table 2: Example LC-MS/MS Parameters for Pyroxsulam Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Pyroxsulam from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Pyroxsulam) | e.g., m/z 434.8 > 195.0 (quantifier), 434.8 > 123.9 (qualifier) |
| MRM Transition (this compound) | e.g., m/z 438.8 > 198.0 (or other appropriate fragment) |
| Collision Energy | Optimized for each transition |
(These are example parameters and should be optimized for the specific instrument and application.)
Experimental Protocols
1. Sample Preparation (QuEChERS Method for Cereals)
-
Homogenization: Weigh 5 g of the homogenized sample (e.g., wheat grain) into a 50 mL centrifuge tube.
-
Fortification: Add the working solution of this compound internal standard.
-
Hydration: Add 10 mL of water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing cleanup sorbents (e.g., PSA and C18). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at high speed for 5 minutes.
-
Final Extract: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
2. Calibration
Prepare a series of calibration standards in a solvent or a blank matrix extract. Fortify each calibration standard with the same concentration of this compound as used for the samples.
Visualizations
Caption: Experimental workflow for Pyroxsulam analysis using an internal standard.
Caption: Overcoming matrix effects with an isotopically labeled internal standard.
References
optimizing LC-MS/MS parameters for Pyroxsulam and its labeled standard
Welcome to the technical support center for the LC-MS/MS analysis of Pyroxsulam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC-MS/MS parameters for the analysis of Pyroxsulam?
A1: Successful analysis of Pyroxsulam by LC-MS/MS is typically achieved using positive electrospray ionization (ESI+). The protonated molecule [M+H]⁺ is used as the precursor ion for multiple reaction monitoring (MRM). A summary of the recommended mass spectrometry parameters is provided in Table 1. Chromatographic conditions should be optimized to ensure sufficient retention and separation from matrix components.
Q2: Is a labeled internal standard available for Pyroxsulam analysis?
A2: Yes, a stable isotope-labeled internal standard, Pyroxsulam-13C,d3, is commercially available.[1] The use of a labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[2][3]
Q3: What are the expected MRM transitions for Pyroxsulam and its labeled standard?
A3: The primary precursor ion for Pyroxsulam is m/z 435.07 [M+H]⁺.[1] For its labeled internal standard, this compound, the precursor ion will be shifted by +4 Da to m/z 439.07 due to the incorporation of one ¹³C and three deuterium atoms. The product ions will have corresponding mass shifts if the labeled atoms are part of the fragment. Based on common fragmentation patterns, the recommended MRM transitions are detailed in Table 1.
Q4: What are common issues encountered during the analysis of Pyroxsulam and other sulfonamide herbicides?
A4: The analysis of sulfonamides like Pyroxsulam can be susceptible to several challenges:
-
Matrix Effects: Ion suppression or enhancement is a common phenomenon in LC-MS/MS analysis, particularly in complex matrices like soil, plant tissues, and food products.[4] This can lead to inaccurate quantification. The use of a labeled internal standard and matrix-matched calibration standards is crucial for mitigating these effects.
-
Poor Chromatographic Peak Shape: Sulfonamides can exhibit peak tailing or broadening, which can affect integration and reproducibility. Optimizing the mobile phase pH and using a suitable column are key to achieving good peak shapes.
-
Analyte Stability: Pyroxsulam may degrade under certain storage conditions. One study showed a 23% degradation in wheat grain and straw after eight weeks of storage at -20°C. Proper sample storage and timely analysis are important to ensure accurate results.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your LC-MS/MS analysis of Pyroxsulam.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Pyroxsulam | Incorrect MS parameters (precursor/product ions, collision energy). | Verify the MRM transitions and collision energies against the recommended values in Table 1. Perform an infusion of the analytical standard to optimize these parameters on your specific instrument. |
| Inefficient ionization. | Ensure the electrospray source is clean and functioning correctly. Optimize source parameters such as capillary voltage, gas flow, and temperature. Confirm the mobile phase is compatible with ESI+. | |
| Analyte degradation. | Prepare fresh standards and samples. Ensure proper storage of stock solutions and samples (e.g., at -20°C). | |
| Poor Peak Shape (Tailing, Broadening) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For sulfonamides, a slightly acidic mobile phase often improves peak shape. |
| Column degradation or incompatibility. | Use a column suitable for polar compounds. Ensure the column has not exceeded its lifetime. | |
| High Signal Variability/Poor Reproducibility | Significant matrix effects. | Incorporate a labeled internal standard (this compound) into your workflow. Prepare matrix-matched calibration curves. |
| Inconsistent sample preparation. | Ensure a consistent and validated sample preparation protocol, such as QuEChERS, is used for all samples. | |
| Interfering Peaks | Co-elution with matrix components. | Optimize the chromatographic gradient to improve the separation of Pyroxsulam from interfering compounds. |
| Contamination. | Check for contamination in the LC system, solvents, and sample preparation materials. |
Experimental Protocols & Data
LC-MS/MS Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Pyroxsulam and its labeled internal standard.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Pyroxsulam | 435.1 | 195.0 | 27 | ESI+ |
| 123.9 | 47 | ESI+ | ||
| 165.8 | 33 | ESI+ | ||
| This compound | 439.1 | 196.0 | ~27 | ESI+ |
| 123.9 | ~47 | ESI+ | ||
| 168.8 | ~33 | ESI+ |
Note: Collision energies are starting points and should be optimized for your specific instrument.
Sample Preparation: QuEChERS Protocol
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for the extraction of Pyroxsulam from various matrices.
-
Homogenization: Homogenize the sample (e.g., wheat grain, straw).
-
Extraction: Weigh a representative portion of the homogenized sample into a centrifuge tube. Add water and an extraction solvent (typically acetonitrile).
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.
-
Centrifugation: Centrifuge and collect the supernatant for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in Pyroxsulam analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of Pyroxsulam-13C,d3 in complex matrices
Welcome to the Technical Support Center for the bioanalysis of Pyroxsulam-13C,d3. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during sample extraction and analysis in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of the herbicide Pyroxsulam. It is chemically identical to the parent compound but is distinguished by its higher mass due to the incorporation of carbon-13 and deuterium atoms. In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. Because they have nearly identical physicochemical properties to the analyte of interest, they co-elute and experience similar effects during sample preparation, extraction, and ionization. This allows the SIL internal standard to accurately correct for variations in extraction recovery and matrix effects, leading to more precise and accurate quantification of the target analyte.[1][2]
Q2: I'm experiencing consistently low recovery of this compound. What are the most likely causes?
A2: Consistently low recovery of this compound in complex matrices can stem from several factors. The most common culprits include:
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Suboptimal Extraction: The chosen extraction solvent and conditions may not be efficient for releasing the analyte from the matrix.
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Strong Matrix Interactions: this compound can bind strongly to certain matrix components, particularly in soils with high organic matter or clay content.[3][4][5]
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Analyte Degradation: Although stable isotope labeling does not generally affect chemical stability, extreme pH conditions or enzymatic activity in the sample during processing and storage could potentially lead to degradation.
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Issues with the QuEChERS procedure: Incorrect salt combinations or sorbent selection in the dispersive solid-phase extraction (d-SPE) cleanup step can lead to the loss of the analyte.
Q3: Can the type of soil significantly impact the recovery of this compound?
A3: Absolutely. Soil composition is a critical factor.
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High Organic Matter: Soils with high organic matter content can strongly adsorb sulfonamide herbicides like Pyroxsulam through various interactions, making them difficult to extract and leading to lower recovery.
-
High Clay Content: Clay minerals can also adsorb sulfonamides, with the extent of adsorption being influenced by the soil pH and the specific type of clay mineral present.
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Soil pH: The pH of the soil can affect the charge of both the Pyroxsulam molecule and the soil particles, influencing the strength of their interaction and, consequently, the extraction efficiency.
Q4: My recovery of this compound is erratic and varies between samples. What could be causing this variability?
A4: Inconsistent recovery across samples often points to a lack of uniformity in your sample preparation process. Key areas to investigate include:
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Inhomogeneous Samples: The complex matrix may not be sufficiently homogenized, leading to different concentrations of interfering substances in each aliquot.
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Inconsistent Moisture Content: For dry samples like soil, variations in the initial hydration step can lead to inconsistent extraction efficiency.
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Pipetting Inaccuracies: Ensure accurate and consistent pipetting of all solutions, especially the internal standard spiking solution.
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Matrix Effects: While a SIL internal standard is designed to compensate for matrix effects, extreme variations in the matrix composition between samples can still lead to some variability.
Q5: What are "matrix effects" and how do they affect the analysis of this compound?
A5: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can result in either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Even though this compound is used to compensate for these effects, it's crucial to minimize them as much as possible through effective sample cleanup to ensure the most accurate and reproducible results. The use of matrix-matched calibration standards is also a highly recommended strategy to account for matrix effects.
Troubleshooting Guides
Poor Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to the poor recovery of this compound.
Troubleshooting Workflow for Poor Recovery
Caption: Troubleshooting workflow for poor this compound recovery.
Quantitative Data Summary
While specific recovery data for this compound is not extensively published, the recovery of the parent compound and other sulfonamides can provide a useful benchmark. Generally, acceptable recovery for multi-residue pesticide analysis is within the 70-120% range.
| Matrix Type | Common Issues | Expected Recovery Range (%) | Key Optimization Parameters |
| Soil (High Organic Matter) | Strong analyte binding | 60 - 90 | Increase extraction shaking time, consider solvent modification. |
| Soil (High Clay Content) | Adsorption to clay particles | 65 - 95 | Adjusting pH of extraction solvent, using appropriate d-SPE cleanup. |
| Dry Plant Material (e.g., Straw, Hay) | Inefficient extraction due to low moisture | 70 - 100 | Pre-wetting of the sample is crucial. |
| Fatty Matrices | Co-extraction of lipids | 70 - 110 | Use of C18 in d-SPE cleanup to remove fats. |
Note: The use of a stable isotope-labeled internal standard like this compound is critical to correct for recoveries that fall outside the ideal range due to matrix effects.
Experimental Protocols
Detailed QuEChERS Protocol for Pyroxsulam in Soil
This protocol is a modified version of the standard QuEChERS method, adapted for complex soil matrices.
1. Sample Preparation and Hydration:
- Homogenize the soil sample to ensure uniformity.
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- If the soil is dry (less than 70% water content), add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Spike the sample with the this compound internal standard solution.
- Tightly cap the tube and shake vigorously for 5 minutes. A mechanical shaker is recommended for consistency.
- Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).
- Immediately shake for another 2 minutes to prevent the agglomeration of salts.
- Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. For many soils, a combination of PSA (primary secondary amine) and C18 is effective. For soils with high pigment content, GCB (graphitized carbon black) may be considered, but be aware that it can retain planar molecules like Pyroxsulam.
- Vortex the d-SPE tube for 1 minute.
- Centrifuge at a high speed (e.g., ≥ 5000 x g) for 2 minutes.
4. Final Extract Preparation and Analysis:
- Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
- It is highly recommended to use matrix-matched calibration standards for accurate quantification.
Visualizations
Logical Relationships in Poor Analyte Recovery
This diagram illustrates the interconnected factors that can lead to the poor recovery of an internal standard like this compound.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adsorption of sulfonamide antimicrobial agents to clay minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
improving signal-to-noise ratio for low-level Pyroxsulam detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for low-level detection of Pyroxsulam.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (S/N) and why is it critical for Pyroxsulam detection?
The signal-to-noise ratio (S/N) is a crucial parameter in analytical chemistry that compares the level of the desired signal (from Pyroxsulam) to the level of background noise.[1][2] A higher S/N ratio indicates a cleaner signal that is more easily distinguishable from the noise, leading to greater sensitivity and reliability in detection and quantification.[3] For low-level detection of substances like Pyroxsulam, a sufficient S/N is essential to determine the limit of detection (LOD), the lowest concentration that can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be accurately quantified.[1] A commonly accepted S/N ratio for estimating the detection limit is between 2:1 and 3:1.[1]
Q2: What are the primary causes of low S/N in LC-MS/MS analysis of Pyroxsulam?
Low signal-to-noise in LC-MS/MS can arise from several factors throughout the analytical workflow. These can be broadly categorized as:
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Sample-Related Issues:
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Low Analyte Concentration: The concentration of Pyroxsulam in the sample may be below the instrument's detection limit.
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Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of Pyroxsulam, causing ion suppression or enhancement.
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Improper Sample Preparation: Inefficient extraction, degradation of Pyroxsulam during preparation, or the presence of contaminants can all negatively affect the signal.
-
-
Liquid Chromatography (LC) Issues:
-
Poor Chromatography: Broad or tailing peaks result in a lower signal intensity for a given amount of analyte, thus reducing the S/N ratio. This can be caused by a degraded column, an inappropriate mobile phase, or an unsuitable column for Pyroxsulam.
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System Leaks: Leaks in the LC system can lead to inconsistent flow rates and pressure drops, resulting in a fluctuating and low signal.
-
-
Mass Spectrometry (MS) Issues:
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Suboptimal Ion Source Conditions: The settings of the ion source, such as temperature and gas flows, are critical for efficient ionization of Pyroxsulam and transferring the ions into the mass spectrometer.
-
Contaminated Ion Source: Buildup of non-volatile salts and other contaminants in the ion source can significantly reduce signal intensity.
-
Incorrect Mass Spectrometry Parameters: Non-optimized parameters like collision energy in MS/MS experiments can lead to poor fragmentation and low product ion signals.
-
Q3: How can I mitigate matrix effects when analyzing Pyroxsulam in complex samples?
Matrix effects are a significant challenge in pesticide residue analysis. Here are several strategies to minimize their impact:
-
Effective Sample Preparation: Employ robust sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the LC method to achieve good separation between Pyroxsulam and co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column.
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Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.
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Isotope Dilution: Use a stable isotope-labeled internal standard for Pyroxsulam. This is one of the most effective ways to correct for matrix effects as the internal standard behaves similarly to the analyte during ionization.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the low-level detection of Pyroxsulam.
Guide 1: Low or No Pyroxsulam Signal
Problem: The signal for Pyroxsulam is very low or completely absent.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no Pyroxsulam signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Degradation | Ensure proper storage of samples and standards. Pyroxsulam may be sensitive to light or temperature. |
| Inefficient Extraction | Optimize the extraction method. Ensure the chosen solvent is appropriate for Pyroxsulam and the sample matrix. The QuEChERS method is often effective for pesticide extraction. |
| Incorrect LC Conditions | Verify the mobile phase composition and pH. Ensure the correct column is installed and has not degraded. |
| Ion Source Contamination | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
| Suboptimal MS Parameters | Infuse a standard solution of Pyroxsulam directly into the mass spectrometer to optimize parameters such as collision energy and fragmentor voltage. |
Guide 2: High Baseline Noise
Problem: The baseline in the chromatogram is noisy, making it difficult to distinguish small peaks.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high baseline noise.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Ensure proper degassing of the mobile phase. |
| Pump Issues | Check for leaks in the pump and ensure proper functioning of check valves. Pulsations from the pump can cause baseline noise. |
| Column Bleed | An old or degraded column can "bleed" stationary phase, contributing to a noisy baseline. Replace the column if necessary. |
| Detector Settings | An excessively high data acquisition rate can increase noise. Optimize the rate based on the peak width of Pyroxsulam. |
| Electronic Noise | Ensure the instrument has a stable power supply and is properly grounded. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Pyroxsulam in Soil
This protocol is a general guideline and may require optimization for specific soil types.
Materials:
-
15 mL and 50 mL polypropylene centrifuge tubes
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Homogenizer
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Centrifuge
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Acetonitrile (ACN), LC-MS grade
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Water, LC-MS grade
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Graphitized carbon black (GCB) - use with caution as it can retain planar pesticides
Procedure:
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Sample Homogenization: Homogenize the soil sample to ensure uniformity.
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Extraction:
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Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 1 minute.
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Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
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Vortex for 30 seconds.
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Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
QuEChERS Workflow Diagram:
Caption: QuEChERS sample preparation workflow for Pyroxsulam in soil.
Protocol 2: Optimization of MS/MS Parameters for Pyroxsulam
This protocol describes how to optimize the collision energy for the detection of Pyroxsulam using a triple quadrupole mass spectrometer.
Materials:
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Pyroxsulam analytical standard
-
Syringe pump
-
Mass spectrometer solvent system
Procedure:
-
Prepare a Standard Solution: Prepare a solution of Pyroxsulam in a suitable solvent (e.g., acetonitrile/water) at a concentration that will give a stable and strong signal (e.g., 100 ng/mL).
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Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
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Precursor Ion Selection: In the MS1 scan mode, identify the precursor ion for Pyroxsulam (this will likely be the [M+H]⁺ ion).
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Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion.
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Collision Energy Ramp: Perform a series of experiments where the collision energy is ramped over a range of values (e.g., 5 to 50 eV).
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Identify Optimal Collision Energy: Examine the resulting data to identify the collision energy that produces the most intense and stable product ions. These will be your quantifier and qualifier ions for the MRM method.
Data Presentation:
Table 1: Example Collision Energy Optimization Data for Pyroxsulam
| Collision Energy (eV) | Precursor Ion (m/z) | Product Ion 1 Intensity (counts) | Product Ion 2 Intensity (counts) |
| 5 | 435.1 | 10,000 | 5,000 |
| 10 | 435.1 | 50,000 | 25,000 |
| 15 | 435.1 | 250,000 | 120,000 |
| 20 | 435.1 | 180,000 | 90,000 |
| 25 | 435.1 | 90,000 | 45,000 |
| 30 | 435.1 | 40,000 | 20,000 |
Note: The m/z value for Pyroxsulam is hypothetical and should be determined experimentally.
MS Parameter Optimization Logic Diagram:
Caption: Logical workflow for optimizing mass spectrometry parameters.
References
addressing isotopic interference in Pyroxsulam-13C,d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyroxsulam-13C,d3 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Pyroxsulam. In quantitative mass spectrometry, SIL internal standards are the gold standard for achieving accurate and precise results. Since this compound is chemically identical to Pyroxsulam, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable quantification.[1]
Q2: What is isotopic interference and how can it affect my Pyroxsulam analysis?
A2: Isotopic interference, or "crosstalk," occurs when the isotopic signature of the unlabeled analyte (Pyroxsulam) contributes to the signal of the deuterated internal standard (this compound), or vice versa. This can arise from two main sources:
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Natural Isotopic Abundance: Molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C, ³⁴S). At high concentrations of Pyroxsulam, the signal from its naturally occurring heavy isotopes can overlap with the mass of the this compound internal standard, artificially inflating the internal standard's response.
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Isotopic Purity of the Internal Standard: The this compound standard may contain a small amount of the unlabeled (d0) form. This impurity will contribute to the analyte's signal.
These interferences can lead to non-linear calibration curves and inaccurate quantification of Pyroxsulam.
Q3: I'm observing a signal for this compound in my blank samples that were not spiked with the internal standard. What is the likely cause?
A3: Observing a signal at the mass-to-charge ratio (m/z) of this compound in a blank sample containing only the unlabeled Pyroxsulam analyte is a classic indicator of isotopic interference. This "crosstalk" is due to the natural isotopic abundance of elements within the Pyroxsulam molecule, which results in a small fraction of the analyte having a mass that is indistinguishable from the internal standard by the mass spectrometer.
Q4: My calibration curve for Pyroxsulam is non-linear, especially at higher concentrations. Could this be related to isotopic interference?
A4: Yes, non-linearity in the calibration curve, particularly a flattening at the higher concentration end, is a common symptom of isotopic interference from the analyte to the internal standard. As the concentration of unlabeled Pyroxsulam increases, the contribution of its naturally occurring heavy isotopes to the internal standard's signal becomes more significant. This artificially inflates the internal standard's response, leading to a calculated analyte-to-internal standard ratio that is lower than the true value, causing the curve to become non-linear.
Troubleshooting Guides
Issue 1: Suspected Isotopic Interference from Unlabeled Pyroxsulam to this compound
Troubleshooting Steps:
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Analyze a High-Concentration Standard of Unlabeled Pyroxsulam: Prepare a solution containing only unlabeled Pyroxsulam at the highest concentration of your calibration curve.
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Monitor Both Analyte and Internal Standard MRM Transitions: Acquire data for both the Pyroxsulam and this compound multiple reaction monitoring (MRM) transitions.
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Evaluate for Crosstalk: If a peak is detected in the this compound channel, this confirms isotopic interference from the analyte to the internal standard.
Issue 2: Correcting for Isotopic Interference
If isotopic interference is confirmed, the following steps can be taken to correct for it:
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Determine the Percentage of Crosstalk: Using the data from the high-concentration unlabeled Pyroxsulam standard, calculate the percentage of the analyte signal that is contributing to the internal standard signal.
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Apply a Correction Factor: A mathematical correction can be applied to the measured peak area of the internal standard to subtract the contribution from the unlabeled analyte. This is often done within the processing software.
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Use a Non-Linear Calibration Curve: In cases of significant interference, a quadratic or other non-linear calibration curve fit may provide a more accurate quantification than a linear fit.[2]
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Pyroxsulam and this compound
| Parameter | Pyroxsulam (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₁₄H₁₃F₃N₆O₅S | C₁₃¹³CH₁₀D₃F₃N₆O₅S |
| Molecular Weight | 434.35 | 438.36 |
| Precursor Ion (m/z) | 434.9 | 438.9 |
| Product Ion 1 (m/z) - Quantifier | 195.0 | 195.0 |
| Product Ion 2 (m/z) - Qualifier | 123.9 | 123.9 |
| Product Ion 3 (m/z) - Qualifier | 165.8 | 165.8 |
Note: The precursor ion for this compound is predicted based on its molecular formula. The product ions are expected to be the same as the unlabeled compound as the fragmentation is unlikely to occur at the labeled positions.
Experimental Protocols
Protocol 1: Sample Preparation (QuEChERS Method)
This is a representative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Pyroxsulam from a solid matrix (e.g., cereal).[1][3]
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Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Hydration: Add 10 mL of water and vortex for 1 minute.
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Internal Standard Spiking: Spike the sample with a known concentration of this compound.
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Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
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Salting Out: Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.
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Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
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Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing PSA (primary secondary amine) and magnesium sulfate. Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
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Analysis: The supernatant is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the analysis of Pyroxsulam.
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Liquid Chromatography:
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Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate Pyroxsulam from matrix interferences.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
-
-
Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions: See Table 1.
-
Visualizations
Caption: Isotopic interference from unlabeled Pyroxsulam to its internal standard.
Caption: Workflow for identifying and correcting isotopic interference.
References
Technical Support Center: Optimization of Pyroxsulam Extraction from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Pyroxsulam from clay soils. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low recovery of Pyroxsulam from my clay soil samples. What are the potential causes and how can I improve my extraction efficiency?
A: Low recovery of Pyroxsulam from clay soils is a common challenge primarily due to the physicochemical properties of both the analyte and the soil matrix. Clay soils, with their high surface area and organic matter content, can strongly adsorb pesticide molecules, making their extraction difficult.[1]
Here are the key factors that may be contributing to low recovery and the corresponding troubleshooting steps:
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Strong Analyte-Matrix Interactions: Pyroxsulam, a member of the sulfonylurea family, can bind tightly to clay particles and organic matter. The availability of Pyroxsulam in soil is influenced by soil pH; at lower pH, it tends to be more strongly sorbed to soil colloids, which can reduce extraction efficiency.[2][3]
-
Troubleshooting:
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pH Adjustment of Extraction Solvent: The solubility of Pyroxsulam is pH-dependent, increasing significantly in alkaline conditions.[3] Adjusting the pH of your extraction solvent can enhance recovery. For weakly acidic herbicides like Pyroxsulam, using a slightly acidic extraction solvent can also be beneficial. The addition of a small percentage of formic or acetic acid to acetonitrile has been shown to improve the extraction efficiency of various pesticides from soil.[4]
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Increase Extraction Time and Agitation: Clayey matrices may require more vigorous and prolonged extraction to disrupt the analyte-soil interactions. Consider increasing the shaking or vortexing time. The use of ultrasonic-assisted extraction (UAE) can also be more effective than traditional mechanical shaking.
-
-
-
Inadequate Solvent Penetration: The dense nature of clay soils can hinder the penetration of the extraction solvent, leading to incomplete extraction.
-
Troubleshooting:
-
Soil Hydration: Pre-wetting the soil sample with a small amount of water before adding the extraction solvent can significantly improve recovery. This "hydration" step helps to swell the clay particles and allows for better penetration of the organic solvent.
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Optimize Soil-to-Solvent Ratio: Ensure an adequate volume of extraction solvent is used to thoroughly wet the soil sample. Experiment with different soil-to-solvent ratios to find the optimal condition for your specific soil type.
-
-
-
Suboptimal Extraction Method: The standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may require modification for optimal performance with clay soils.
-
Troubleshooting:
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Modified QuEChERS: A common modification is the acidification of the acetonitrile extraction solvent.
-
Alternative Extraction Techniques: For particularly challenging matrices, consider alternative methods such as Pressurized Liquid Extraction (PLE), Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-based UAE), or Ultrasound-Assisted Surfactant-Enhanced Emulsification Microextraction (UASEME).
-
-
Below is a troubleshooting workflow to address low recovery issues:
Q2: My chromatograms show significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A: Matrix effects are a common issue in the analysis of complex samples like soil extracts using techniques like LC-MS/MS. They are caused by co-extracted matrix components that interfere with the ionization of the target analyte.
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Improved Cleanup: The dispersive solid-phase extraction (dSPE) step in the QuEChERS method is designed to remove interfering compounds. For clay soils, which are rich in organic matter and other potential interferences, you may need to optimize the dSPE sorbents.
-
PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.
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C18: Removes non-polar interferences like lipids.
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GCB (Graphitized Carbon Black): Removes pigments and sterols. Caution: GCB can retain planar molecules, which may include some pesticides. Evaluate for potential loss of Pyroxsulam.
-
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
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Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for Pyroxsulam is the most effective way to correct for matrix effects and variations in extraction recovery.
Q3: What is a reliable starting point for an experimental protocol for Pyroxsulam extraction from clay soil?
A: A modified QuEChERS protocol is a good starting point. The following is a detailed methodology that incorporates best practices for clay soil.
Experimental Protocols
Modified QuEChERS Method for Pyroxsulam in Clay Soil
This protocol is an adaptation of the widely used QuEChERS method, optimized for the challenging matrix of clay soil.
Methodology:
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Sample Preparation: Weigh 10 g of homogenized, sieved (<2 mm) clay soil into a 50 mL centrifuge tube.
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Hydration: If the soil is dry, add 10 mL of deionized water, vortex for 30 seconds, and allow to stand for 15-30 minutes.
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Solvent Addition: Add 15 mL of acetonitrile containing 1% acetic acid.
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Salts Addition: Add the appropriate QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).
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Extraction: Immediately cap the tube and shake vigorously for 2 minutes.
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Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
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Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing anhydrous MgSO₄, PSA, and C18 sorbents.
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Vortex: Vortex the dSPE tube for 1 minute.
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Centrifugation: Centrifuge at ≥6000 rpm for 5 minutes.
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Analysis: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
Data Presentation
Table 1: Recovery of Sulfonylurea Herbicides from Soil Using Different Extraction Methods
| Herbicide | Soil Type | Extraction Method | Recovery (%) | RSD (%) | Reference |
| Pyroxsulam | Field Soil | QuEChERS | 99.8 | 0.043 | |
| Florasulam & Pyroxsulam | Various Cereals | QuEChERS | 76-113 | 2-15 | |
| Nicosulfuron | Not Specified | IL-based UAE | 81.1-100.1 | <7.44 | |
| Metsulfuron-methyl | Not Specified | IL-based UAE | 81.1-100.1 | <7.44 | |
| Bensulfuron-methyl | Not Specified | IL-based UAE | 81.1-100.1 | <7.44 | |
| Pyrazosulfuron-ethyl | Not Specified | IL-based UAE | 81.1-100.1 | <7.44 | |
| Chlorimuron ethyl | Not Specified | DSPE-DLLME | 76.0-93.5 | <6.8 | |
| Bensulfuron methyl | Not Specified | DSPE-DLLME | 76.0-93.5 | <6.8 | |
| Tribenuron methyl | Not Specified | DSPE-DLLME | 76.0-93.5 | <6.8 | |
| Chlorsulfuron | Not Specified | DSPE-DLLME | 76.0-93.5 | <6.8 | |
| Metsulfuron methyl | Not Specified | DSPE-DLLME | 76.0-93.5 | <6.8 | |
| Pyrazosulfuron-ethyl | Clayey Loam | Modified QuEChERS | 86.9 | 7.0-10.0 |
Table 2: Method Detection and Quantification Limits for Sulfonylurea Herbicides in Soil
| Herbicide | Method | LOD (ng/g) | LOQ (ng/g) | Reference |
| Nicosulfuron | IL-based UAE | 7.7-11.3 | 25.6-37.6 | |
| Metsulfuron-methyl | IL-based UAE | 7.7-11.3 | 25.6-37.6 | |
| Bensulfuron-methyl | IL-based UAE | 7.7-11.3 | 25.6-37.6 | |
| Pyrazosulfuron-ethyl | IL-based UAE | 7.7-11.3 | 25.6-37.6 | |
| Chlorimuron ethyl | DSPE-DLLME | 0.5-1.0 | Not Specified | |
| Bensulfuron methyl | DSPE-DLLME | 0.5-1.0 | Not Specified | |
| Tribenuron methyl | DSPE-DLLME | 0.5-1.0 | Not Specified | |
| Chlorsulfuron | DSPE-DLLME | 0.5-1.0 | Not Specified | |
| Metsulfuron methyl | DSPE-DLLME | 0.5-1.0 | Not Specified | |
| Pyrazosulfuron-ethyl | Modified QuEChERS | 50 | 100 |
References
minimizing ion suppression in ESI-MS for Pyroxsulam analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Pyroxsulam using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
Question: I am observing poor sensitivity and inconsistent results for Pyroxsulam analysis in complex matrices like soil and wheat. What could be the cause?
Answer: Poor sensitivity and inconsistent results when analyzing Pyroxsulam in complex matrices are often indicative of matrix effects, specifically ion suppression or enhancement. In Electrospray Ionization (ESI), co-eluting endogenous or exogenous compounds from the sample matrix can compete with the analyte of interest (Pyroxsulam) for ionization, leading to a decreased or sometimes increased signal intensity. For Pyroxsulam, ion enhancement has been observed in cereal matrices, which can also lead to inaccurate quantification if not properly addressed.
Question: How can I determine if ion suppression or enhancement is affecting my Pyroxsulam analysis?
Answer: You can assess the presence and extent of matrix effects using a post-extraction addition method. This involves comparing the peak area of Pyroxsulam in a standard solution to the peak area of Pyroxsulam spiked into a blank matrix extract that has undergone the entire sample preparation procedure.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value of 100% indicates no matrix effect.
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
-
Question: I have confirmed that my Pyroxsulam analysis is affected by matrix effects. What are the primary strategies to minimize this issue?
Answer: There are three main strategies to mitigate matrix effects in Pyroxsulam analysis:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis, including Pyroxsulam, in various matrices.
-
Optimize Chromatographic Conditions: Achieving good chromatographic separation between Pyroxsulam and co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects. The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Is there a recommended sample preparation method for Pyroxsulam in soil and wheat samples?
A1: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for the extraction and cleanup of Pyroxsulam from soil and wheat matrices. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: What kind of matrix effect should I expect for Pyroxsulam analysis in cereals?
A2: Studies have shown that Pyroxsulam can exhibit significant ion enhancement in cereal matrices, with observed values ranging from 44% to 83%.[1] This means the signal intensity of Pyroxsulam can be artificially increased by the presence of matrix components, leading to an overestimation of its concentration if not corrected.
Q3: Is a stable isotope-labeled internal standard available for Pyroxsulam?
A3: Yes, a stable isotope-labeled internal standard for Pyroxsulam, Pyroxsulam-13C,d3 , is commercially available from suppliers such as MedchemExpress.[2] The use of a SIL internal standard is the gold standard for correcting matrix effects and will significantly improve the accuracy and precision of your quantitative analysis.
Q4: What are the recommended LC-MS/MS parameters for Pyroxsulam analysis?
A4: Recommended LC-MS/MS parameters, including mobile phase composition, column type, and mass spectrometric conditions, are provided in the "Experimental Protocols" section. These parameters can be used as a starting point for your method development.
Q5: What should I do if I don't have access to a stable isotope-labeled internal standard?
A5: If a SIL internal standard is not available, you can use a structural analog as an internal standard. However, it is crucial to ensure that the structural analog has similar chromatographic behavior and ionization characteristics to Pyroxsulam. Alternatively, matrix-matched calibration is a viable approach. This involves preparing your calibration standards in a blank matrix extract that is representative of your samples to compensate for the matrix effect.
Q6: Can diluting my sample extract help reduce ion suppression?
A6: Yes, diluting the final sample extract with the initial mobile phase can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, be mindful that dilution will also reduce the concentration of Pyroxsulam, which may impact the limit of quantification (LOQ).
Data Presentation
Table 1: Matrix Effects of Pyroxsulam in Various Cereal Matrices
| Cereal Matrix | Matrix Effect (%) | Observation | Reference |
| Wheat Grain | +44% to +83% | Ion Enhancement | [1] |
| Wheat Straw | +44% to +83% | Ion Enhancement | [1] |
| Oat | +44% to +83% | Ion Enhancement | [1] |
| Millet | +44% to +83% | Ion Enhancement | |
| Rice | +44% to +83% | Ion Enhancement | |
| Corn | No significant effect | - |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Pyroxsulam in Wheat and Soil
This protocol is adapted from a published method for the determination of Pyroxsulam residues.
Materials:
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Homogenized wheat (plant, straw, or grain) or soil sample
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50 mL centrifuge tubes
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Acetonitrile (ACN) with 1% (v/v) acetic acid
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Anhydrous Magnesium Sulfate (MgSO₄)
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Sodium Chloride (NaCl)
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Primary Secondary Amine (PSA) sorbent
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C18 sorbent
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Graphitized Carbon Black (GCB) (for wheat samples)
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Vortex mixer
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Centrifuge
Procedure for Wheat Samples:
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Weigh 5 g of homogenized wheat plant, 2 g of straw, or 5 g of grain into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.
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Vortex vigorously for 1 minute.
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Add 2 g of anhydrous MgSO₄ and 1 g of NaCl.
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Vortex for another 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Transfer 1 mL of the supernatant (acetonitrile layer) to a 1.5 mL microcentrifuge tube containing 50 mg PSA, 150 mg anhydrous MgSO₄, and 50 mg GCB.
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Vortex vigorously for 1 minute.
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Centrifuge at 6000 rpm for 3 minutes.
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Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Procedure for Soil Samples:
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Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile, 2 mL of water, and 100 µL of acetic acid.
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Ultrasonicate for 15 minutes.
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Add 2 g of anhydrous MgSO₄ and 1 g of NaCl.
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Vortex for 1 minute.
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Centrifuge at 4000 rpm for 3 minutes.
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Transfer 1 mL of the supernatant to a 1.5 mL microcentrifuge tube containing 50 mg PSA, 150 mg anhydrous MgSO₄, and 50 mg C18.
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Vortex vigorously for 1 minute.
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Centrifuge at 6000 rpm for 3 minutes.
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Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Pyroxsulam Analysis
These parameters are based on the EPA method and can be adapted for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Pyroxsulam, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 435.1 |
| Product Ion 1 (m/z) | 196.1 (for quantification) |
| Product Ion 2 (m/z) | 164.1 (for confirmation) |
| Collision Energy | Optimize for your specific instrument, typically in the range of 20-40 eV. |
| Capillary Voltage | ~3.0 - 4.0 kV |
| Source Temperature | ~120 - 150 °C |
| Desolvation Temperature | ~350 - 450 °C |
| Nebulizer Gas Flow | Optimize for your instrument. |
| Drying Gas Flow | Optimize for your instrument. |
Visualizations
Caption: Experimental workflow for Pyroxsulam analysis using QuEChERS and LC-MS/MS.
Caption: Troubleshooting flowchart for minimizing ion suppression in Pyroxsulam analysis.
References
Technical Support Center: Refining QuEChERS Protocols for Challenging Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, particularly when working with complex sample matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the QuEChERS workflow, offering step-by-step solutions to overcome common challenges.
Issue 1: Low Analyte Recovery in High-Fat Samples (e.g., avocado, fish, oils)
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Question: My analyte recoveries are consistently low when analyzing high-fat matrices. What modifications can I make to the standard QuEChERS protocol?
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Answer: High-fat matrices present a significant challenge due to the co-extraction of lipids, which can interfere with analyte partitioning and detection. Several modifications can be implemented to improve analyte recovery:
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dSPE Cleanup Optimization: The key to handling fatty samples is an effective cleanup step. Standard Primary Secondary Amine (PSA) sorbent is often insufficient for removing the high lipid content.
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Incorporate C18 Sorbent: C18 is a nonpolar sorbent that effectively removes lipids and other nonpolar interferences. A common combination for fatty samples is PSA and C18.[1][2][3]
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Utilize Z-Sep Sorbents: Z-Sep and Z-Sep+ are zirconia-based sorbents that have a high capacity for lipid removal and can offer better cleanup than traditional C18 for very fatty samples.[4][5]
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Consider Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a highly selective sorbent designed for lipid removal with minimal analyte loss.
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Freezing Out/Winterization: A simple and effective method to reduce the lipid content is to freeze the acetonitrile extract.
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After the initial extraction and centrifugation, place the supernatant in a freezer (-20°C to -80°C) for at least two hours or overnight.
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The lipids will precipitate out of the solution.
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Centrifuge the cold extract to pellet the precipitated fats before proceeding to the dSPE cleanup step.
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Hexane/Nonpolar Solvent Partitioning: For extremely high-fat samples like olive oil, a hexane wash can be introduced to remove the bulk of the lipids before the standard QuEChERS procedure.
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Issue 2: Poor Cleanup and Pigment Interference in Highly Pigmented Samples (e.g., spinach, kale, colored fruits)
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Question: My final extract is intensely colored, and I'm observing significant matrix effects in my chromatographic analysis. How can I remove these pigments?
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Answer: Pigments like chlorophyll and carotenoids can co-extract with your analytes and cause interference. The choice of dSPE sorbent is critical for removing these compounds.
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Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments. However, it's important to use it judiciously as it can also adsorb planar analytes, leading to low recoveries for certain pesticides.
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For intensely colored extracts, a combination of PSA, MgSO4, and a higher amount of GCB (e.g., 50 mg per mL of extract) may be necessary.
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For less intensely colored samples, a smaller amount of GCB (e.g., 2.5-10 mg per mL of extract) can be used to minimize analyte loss while still providing adequate cleanup.
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Alternative Sorbents: Newer sorbents have been developed to address the issue of planar analyte loss with GCB.
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Z-Sep+: This sorbent has been shown to be effective in removing chlorophyll in samples like kale with good recovery for a broad range of pesticides.
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ChloroFiltr®: This is another specialized sorbent designed for chlorophyll removal.
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Issue 3: Inconsistent Results and Low Extraction Efficiency with Dry Samples (e.g., cereals, flour, dried herbs)
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Question: I'm working with dry samples, and my results are not reproducible. What is the cause of this, and how can it be fixed?
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Answer: The QuEChERS method relies on the presence of water for efficient partitioning of analytes from the sample matrix into the acetonitrile. Dry samples have insufficient water content, leading to poor extraction efficiency.
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Hydration Step: The solution is to add water to the sample before the acetonitrile extraction.
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Generally, enough water should be added to bring the total water content to about 80% or to achieve a 1:1 ratio with the extraction solvent (typically 10-15 mL of total water).
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Allow the sample to hydrate for a period (e.g., 15-30 minutes) before adding the acetonitrile and extraction salts.
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Sample Size Reduction: For very dry samples, it may be necessary to reduce the initial sample weight to ensure proper hydration and extraction.
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Issue 4: Degradation of pH-Sensitive Analytes
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Question: I am analyzing pH-labile compounds, and I suspect they are degrading during sample preparation. How can I prevent this?
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Answer: The original unbuffered QuEChERS method can result in a final extract with a pH that is not suitable for all analytes. The use of buffered methods is crucial for the stability of pH-sensitive compounds.
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Buffered QuEChERS Methods:
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AOAC Official Method 2007.01: This method uses acetic acid in the extraction solvent and sodium acetate in the extraction salt packet, buffering the extract to a slightly acidic pH. This is suitable for a wide range of pesticides.
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EN 15662 Method: This method employs citrate buffering salts to maintain a pH of 5.0-5.5, which is beneficial for the stability of both acid- and base-labile pesticides.
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Post-Extraction Acidification: For base-labile compounds that may degrade during the dSPE cleanup with PSA (which can increase the pH), a small amount of formic acid can be added to the final extract to lower the pH to around 5.
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Frequently Asked Questions (FAQs)
Q1: What is the role of the different salts in the QuEChERS extraction packet? A1: The salts serve two primary purposes:
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Magnesium Sulfate (MgSO₄): This is a drying agent that removes excess water from the sample and helps to induce the phase separation between the aqueous layer and the acetonitrile.
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Sodium Chloride (NaCl) or Buffering Salts (Sodium Acetate, Sodium Citrate): These salts create a high ionic strength in the aqueous layer, which forces the partitioning of the more polar analytes from the water into the acetonitrile layer (a process called "salting out"). The buffering salts also control the pH of the extraction, which is critical for the stability of pH-sensitive analytes.
Q2: Can I reuse the dSPE sorbents? A2: No, dSPE sorbents are for single use only. Reusing them would lead to cross-contamination and inaccurate results as the sorbent capacity would be exhausted.
Q3: My final extract is cloudy or contains a precipitate after cleanup. What should I do? A3: Cloudiness or precipitation can be due to several factors:
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Insufficient Centrifugation: Ensure that you are centrifuging at a sufficient speed and for an adequate duration to pellet all solid materials.
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Matrix Overload: You may be using too much sample for the amount of solvent and sorbent. Try reducing the initial sample weight.
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Temperature Effects: If you have used a freeze-out step, some components may precipitate as the sample returns to room temperature. Analyze the sample promptly after preparation. If precipitation occurs upon reconstitution in a different solvent, try ultrasonic treatment and centrifugation.
Q4: Do I always need to perform the dSPE cleanup step? A4: While the dSPE step is crucial for removing matrix interferences and protecting your analytical instrumentation, it may not be necessary for all applications. For relatively clean matrices or when analyzing acidic pesticides that may be lost on PSA, direct analysis of the raw extract may be possible. However, this can lead to faster contamination of the GC inlet or LC column and ion source.
Q5: How do I choose between the AOAC and EN QuEChERS methods? A5: The choice depends on your target analytes and laboratory standard operating procedures.
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The AOAC method with acetate buffering is widely used and validated for a large number of pesticides.
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The EN method with citrate buffering offers a compromise pH that can be advantageous for a broader range of pH-sensitive compounds. It is often preferred in European laboratories.
Data Presentation
Table 1: Recommended dSPE Sorbent Combinations for Different Sample Types
| Sample Type | Primary Interference | Recommended dSPE Sorbents | Purpose of Each Sorbent |
| General Fruits & Vegetables | Sugars, Organic Acids | MgSO₄, PSA | MgSO₄: Removes waterPSA: Removes sugars, fatty acids, organic acids |
| High-Fat Samples (e.g., Avocado, Nuts, Fish) | Lipids, Fatty Acids | MgSO₄, PSA, C18 (or Z-Sep/EMR-Lipid) | MgSO₄: Removes waterPSA: Removes polar interferencesC18/Z-Sep/EMR-Lipid: Removes nonpolar lipids |
| Highly Pigmented Samples (e.g., Spinach, Berries) | Chlorophyll, Carotenoids | MgSO₄, PSA, GCB | MgSO₄: Removes waterPSA: Removes polar interferencesGCB: Removes pigments |
| "Fatty & Pigmented" Samples (e.g., Olive Oil) | Lipids and Pigments | MgSO₄, PSA, C18, GCB | MgSO₄: Removes waterPSA: Removes polar interferencesC18: Removes lipidsGCB: Removes pigments |
Source: Adapted from multiple sources.
Table 2: Comparison of Cleanup Sorbents for a High-Fat Matrix (Avocado)
| Cleanup Sorbent Combination | Average Analyte Recovery | Reproducibility (RSD) | Matrix Removal |
| PSA/C18 | Good | Good | Moderate |
| Z-Sep+ | Enhanced | Enhanced | High |
Note: This table presents a qualitative summary based on findings that Z-Sep+ can remove more matrix components and show enhanced analyte recovery and reproducibility compared to traditional PSA/C18 for fatty matrices like avocado.
Experimental Protocols
Protocol 1: Modified QuEChERS for High-Fat Samples (e.g., Avocado)
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Sample Homogenization: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.
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Hydration (if necessary): For samples that are both high-fat and low-moisture, add an appropriate amount of water to reach a total of 10-15 mL.
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Extraction: Add 15 mL of 1% acetic acid in acetonitrile.
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Salting-Out: Add the contents of an AOAC QuEChERS extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).
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Shaking: Immediately cap and shake vigorously for 1 minute.
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Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
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Freeze-Out (Optional but Recommended): Transfer the acetonitrile supernatant to a clean tube and place in a freezer (-20°C) for at least 2 hours. Centrifuge again while cold.
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dSPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (or an equivalent amount of Z-Sep or EMR-Lipid).
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Vortexing: Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at high speed for 2 minutes.
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Analysis: The supernatant is ready for analysis by GC-MS or LC-MS.
Protocol 2: Modified QuEChERS for Highly Pigmented Samples (e.g., Spinach)
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Sample Homogenization: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.
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Extraction: Add 15 mL of acetonitrile.
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Salting-Out: Add the contents of a suitable QuEChERS extraction salt packet (e.g., EN 15662 salts: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
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Shaking: Immediately cap and shake vigorously for 1 minute.
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Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
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dSPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB. The amount of GCB may need to be optimized to balance pigment removal with the recovery of planar analytes.
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Vortexing: Vortex for 30 seconds.
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Final Centrifugation: Centrifuge at high speed for 2 minutes.
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Analysis: The supernatant is ready for analysis.
Visualizations
Caption: Standard QuEChERS workflow for sample preparation.
Caption: Decision tree for selecting a modified QuEChERS protocol.
References
challenges and solutions in the synthesis of labeled Pyroxsulam
Welcome to the technical support center for the synthesis of labeled Pyroxsulam. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common challenges and answering frequently asked questions encountered during the isotopic labeling of this complex herbicide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of isotopically labeled Pyroxsulam, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low Isotopic Incorporation / Enrichment | - Inefficient isotopic exchange. - Degradation of the labeled reagent. - Competing side reactions with unlabeled species. - Isotopic scrambling. | - Optimize reaction conditions (temperature, pressure, catalyst) to favor the labeling reaction. - Use fresh, high-purity labeled precursors. - Employ late-stage labeling strategies to introduce the isotope at the final steps of the synthesis, minimizing potential loss. - For ¹⁸O labeling of the sulfonamide group, consider a degradation-reconstruction approach. |
| Low Overall Yield | - Incomplete reaction. - Product degradation under reaction conditions. - Suboptimal stoichiometry of reagents. - Inefficient purification leading to product loss. | - Monitor reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to determine the optimal reaction time. - Adjust temperature and reaction time to minimize degradation. - Carefully control the stoichiometry, especially of the expensive labeled precursor. - Optimize the purification method (e.g., HPLC gradient, column choice) to improve recovery. |
| Formation of Impurities | - Side reactions such as halogenation at undesired positions (e.g., 5-chloro isomer). - Radiolysis of the labeled compound, especially with ¹⁴C. - Incomplete conversion of starting materials. - Presence of impurities in starting materials or reagents. | - Use stoichiometric amounts of reagents to minimize side reactions. - Store radiolabeled compounds under appropriate conditions (e.g., low temperature, in a suitable solvent, with radical scavengers) to minimize radiolysis. - Purify starting materials and reagents before use. - Employ robust purification techniques like preparative HPLC to separate the desired product from impurities.[1] |
| Difficulty in Purification | - Co-elution of the product with impurities or starting materials. - Poor solubility of the labeled compound. - Adsorption of the compound onto the stationary phase. | - Develop a specific HPLC method with a suitable column and mobile phase gradient for optimal separation. - Perform a solvent screen to find a suitable solvent system for purification. - If using solid-phase extraction (SPE), ensure the chosen cartridge is appropriate for the compound's polarity. |
| Inconsistent Results | - Variability in the quality of reagents or solvents. - Fluctuations in reaction conditions. - Inconsistent work-up procedures. | - Use reagents and solvents from a reliable source and of the same batch where possible. - Precisely control reaction parameters such as temperature, pressure, and stirring rate. - Standardize all work-up and purification protocols. |
Frequently Asked Questions (FAQs)
Q1: What are the most common isotopes used for labeling Pyroxsulam and for what purposes?
A1: The choice of isotope depends on the intended application.
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¹⁴C: A radioactive isotope with a long half-life, ideal for environmental fate, metabolism (ADME), and residue studies due to the ease of detection and quantification via liquid scintillation counting.[2][3]
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¹³C and ¹⁵N: Stable isotopes used as internal standards for quantitative analysis by mass spectrometry (LC-MS) and for mechanistic studies. They do not pose radiological hazards.
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²H (Deuterium): A stable isotope that can be used as an internal standard. However, care must be taken as C-D bonds can sometimes exhibit different reactivity compared to C-H bonds (kinetic isotope effect) and may be susceptible to back-exchange in certain environments.
Q2: What are the main challenges in introducing a ¹⁴C label into the Pyroxsulam molecule?
A2: The primary challenges for ¹⁴C labeling include:
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Limited Starting Materials: The availability of ¹⁴C-labeled precursors is limited, and they are often expensive. Common starting materials include [¹⁴C]CO₂, [¹⁴C]KCN, and [¹⁴C]CH₃I.[4]
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Complex Synthesis: Existing synthetic routes for unlabeled Pyroxsulam may not be suitable for radiolabeling, requiring the development of a new, efficient synthesis that can handle small amounts of radioactive material safely and with high yield.[4]
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Safety and Handling: The synthesis requires specialized facilities and trained personnel for handling radioactive materials.
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Late-Stage Labeling: Introducing the ¹⁴C-label as late as possible in the synthetic sequence is highly desirable to maximize the overall radiochemical yield and minimize radioactive waste, but can be synthetically challenging.
Q3: How can I purify labeled Pyroxsulam to achieve high radiochemical purity?
A3: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying labeled Pyroxsulam.
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Column: A reversed-phase column (e.g., C18) is typically used.
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Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
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Detection: For radiolabeled compounds, an in-line radioactivity detector is used in conjunction with a UV detector.
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Post-Purification: After collecting the desired fraction, the solvent is removed, and the purity of the final product is confirmed by analytical HPLC and mass spectrometry. The specific activity is determined for radiolabeled compounds.
Q4: Where should I position the isotopic label in the Pyroxsulam molecule?
A4: The position of the label is critical and should be in a metabolically stable part of the molecule to prevent its loss during biological studies. For Pyroxsulam, potential labeling positions could be:
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On the triazolopyrimidine ring system.
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On the pyridine ring system.
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The trifluoromethyl group (if using ¹³C). The choice of position will depend on the specific research question and the synthetic feasibility.
Q5: What are the key analytical techniques for characterizing labeled Pyroxsulam?
A5: A combination of techniques is essential for full characterization:
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Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of isotopic enrichment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For stable isotopes like ¹³C and ¹⁵N, NMR confirms the exact position of the label.
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High-Performance Liquid Chromatography (HPLC): To determine the chemical and radiochemical purity.
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Liquid Scintillation Counting (LSC): To quantify the amount of radioactivity and determine the specific activity of radiolabeled compounds.
Experimental Protocols
While a specific, detailed protocol for the synthesis of labeled Pyroxsulam is often proprietary, a general approach based on the synthesis of its core moieties is outlined below. This serves as a template that would require optimization for specific labeling requirements.
General Synthetic Strategy for [¹⁴C]-Triazolopyrimidine Labeled Pyroxsulam (Hypothetical)
This strategy focuses on a late-stage coupling of a labeled triazolopyrimidine amine with the corresponding sulfonyl chloride.
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Synthesis of a [¹⁴C]-labeled triazolopyrimidine amine: This could be achieved by constructing the pyrimidine ring using a ¹⁴C-labeled precursor. For example, reacting a labeled guanidine derivative with a suitable 1,3-dicarbonyl compound.
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Synthesis of the 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride: This is typically prepared from the corresponding pyridine derivative through chlorosulfonation.
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Coupling Reaction: The labeled triazolopyrimidine amine is reacted with the sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) in an appropriate solvent (e.g., acetonitrile, dichloromethane) to form the sulfonamide linkage.
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Purification: The crude product is purified by preparative HPLC to isolate the labeled Pyroxsulam with high radiochemical purity.
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Characterization: The final product is characterized by LC-MS to confirm identity and isotopic enrichment, and by LSC to determine specific activity.
Visualizations
Caption: A generalized experimental workflow for the synthesis of labeled Pyroxsulam.
Caption: A logical diagram for troubleshooting common issues in labeled synthesis.
References
Technical Support Center: Enhancing the Stability of Pyroxsulam-13C,d3 in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Pyroxsulam-13C,d3 stock solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
Unexpected or inconsistent results in your analytical workflow can often be traced back to the degradation of your analytical standard. This guide provides a systematic approach to troubleshooting issues related to the stability of this compound stock solutions.
Issue 1: Gradual or Sudden Decrease in Analyte Peak Area/Response
A diminishing peak area for this compound over a series of injections or between different analytical runs can indicate degradation of the compound in your stock solution.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Pyroxsulam, a sulfonamide herbicide, is known to be susceptible to degradation by light.[1][2] 1. Verify Storage: Ensure your stock solution is stored in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Minimize Exposure: During sample preparation, minimize the exposure of the solution to direct sunlight or harsh laboratory lighting. 3. Evaluate Working Solutions: If the issue is with diluted working solutions, prepare them fresh from the stock solution before each analytical run. |
| Solvent-Induced Degradation | The choice of solvent can impact the stability of the analyte. While acetonitrile is a common solvent for pesticide standards, its purity and the presence of contaminants can affect stability. 1. Check Solvent Purity: Use high-purity, HPLC or LC-MS grade solvents for preparing stock solutions. 2. Test Alternative Solvents: If degradation persists, consider preparing a fresh stock solution in an alternative solvent such as high-purity acetone or methanol, and compare its stability over time with the acetonitrile-based solution. 3. Avoid Water Contamination: Ensure the solvent is anhydrous, as water can facilitate hydrolysis, especially at non-neutral pH. |
| Temperature-Related Degradation | Elevated temperatures can accelerate the degradation of analytical standards. 1. Confirm Storage Temperature: Verify that the stock solution is stored at the recommended temperature, typically -20°C or below for long-term storage. 2. Limit Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation. 3. Check Autosampler Temperature: If using an autosampler, ensure its cooling function is active and set to a low temperature (e.g., 4°C) to maintain the stability of samples during the analytical sequence. |
| pH-Related Degradation | Although Pyroxsulam is reported to be stable to hydrolysis at pH 5, 7, and 9, extreme pH conditions in the solvent or from contaminants could potentially lead to degradation. 1. Use Neutral Solvents: Ensure the solvent used for the stock solution is neutral and free of acidic or basic contaminants. 2. Buffer Working Solutions: If your analytical method requires a specific pH, consider preparing working solutions in a buffered mobile phase just before analysis. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The emergence of new, unidentified peaks in your chromatogram that are not present in a freshly prepared standard can be a strong indicator of degradation products.
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | The this compound molecule may be breaking down into smaller fragments. 1. Analyze a Fresh Standard: Prepare a fresh stock solution from the solid material and acquire a new chromatogram. Compare this to the chromatogram of the older stock solution to confirm the presence of new peaks. 2. Literature Review: Search for literature on the degradation pathways of Pyroxsulam or similar sulfonamide herbicides to tentatively identify potential degradation products. 3. Mass Spectrometry Analysis: If using LC-MS or GC-MS, analyze the mass spectra of the unknown peaks to help elucidate their structures and confirm they are related to this compound. |
| Solvent Impurities | The new peaks could be from the solvent itself or from contaminants that have become concentrated over time. 1. Run a Solvent Blank: Inject the solvent used to prepare the stock solution to check for any background contamination. 2. Use Fresh Solvent: Prepare a new stock solution using a fresh bottle of high-purity solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While a specific recommendation from the manufacturer's Certificate of Analysis (CoA) should always be followed, high-purity acetonitrile is a commonly used and generally suitable solvent for preparing stock solutions of pesticide standards, including sulfonamide herbicides. High-purity acetone or methanol can also be considered as alternatives.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To maximize the stability of your this compound stock solution, the following storage conditions are recommended:
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Temperature: For long-term storage (months to years), store the solution at -20°C or lower . For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.
-
Light: Protect the solution from light by storing it in an amber glass vial or a clear vial wrapped in aluminum foil.
-
Container: Use a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and contamination.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of a stock solution is dependent on the compound, solvent, and storage conditions. Without specific data from the manufacturer, it is recommended to perform an in-house stability study. As a general guideline, when stored properly at -20°C and protected from light, many pesticide stock solutions in acetonitrile can be stable for at least 6 to 12 months. However, it is crucial to verify this for your specific laboratory conditions.
Q4: How can I check if my this compound stock solution has degraded?
A4: You can assess the stability of your stock solution by following these steps:
-
Prepare a Fresh Standard: Prepare a new stock solution from the solid reference material.
-
Compare Responses: Analyze the old and new stock solutions under the same analytical conditions. A significant decrease (e.g., >5-10%) in the peak area of the old solution compared to the new one suggests degradation.
-
Look for Degradation Products: Examine the chromatogram of the old solution for the presence of new, unexpected peaks that are absent in the chromatogram of the fresh solution.
Q5: Should I be concerned about freeze-thaw cycles?
A5: Yes, repeated freeze-thaw cycles should be avoided. They can introduce moisture into the solution upon opening the vial at room temperature, which can potentially accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use as a calibration standard.
Materials:
-
This compound solid reference material
-
High-purity (HPLC or LC-MS grade) acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined screw cap
-
Pipettes and tips
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh a precise amount of the solid standard (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add a small amount of acetonitrile to the flask to dissolve the solid. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with acetonitrile.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Store the stock solution under the recommended conditions (see FAQ Q2).
Protocol 2: In-House Stock Solution Stability Study
Objective: To determine the stability of the prepared this compound stock solution over time under specific storage conditions.
Methodology:
-
Initial Analysis (Time Zero): Immediately after preparing the stock solution as per Protocol 1, perform an analysis.
-
Prepare a set of at least three replicate working solutions by diluting the stock solution to a known concentration within the linear range of your analytical instrument.
-
Analyze these replicates and record the average peak area and standard deviation. This will serve as your baseline (100% stability).
-
-
Storage: Store the stock solution under your intended long-term storage conditions (e.g., -20°C in the dark).
-
Periodic Testing: At regular intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve the stock solution.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a fresh set of at least three replicate working solutions in the same manner as the initial analysis.
-
Analyze the replicates under the same instrument conditions.
-
-
Data Analysis:
-
Calculate the average peak area at each time point.
-
Determine the percentage of the initial concentration remaining using the formula: (Average Peak Area at Time X / Average Peak Area at Time Zero) * 100
-
The solution is generally considered stable if the concentration remains within a certain percentage of the initial value (e.g., 90-110%).
-
Visually inspect the chromatograms at each time point for the appearance of any new peaks.
-
Data Presentation: Stability of this compound Stock Solution (100 µg/mL in Acetonitrile) at -20°C
| Time Point | Average Peak Area (n=3) | % of Initial Concentration | Observations |
| Time 0 | [Insert Initial Average Peak Area] | 100% | No extraneous peaks observed. |
| 1 Month | [Insert Average Peak Area] | [Calculate %] | [Note any changes] |
| 3 Months | [Insert Average Peak Area] | [Calculate %] | [Note any changes] |
| 6 Months | [Insert Average Peak Area] | [Calculate %] | [Note any changes] |
| 12 Months | [Insert Average Peak Area] | [Calculate %] | [Note any changes] |
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of a this compound stock solution.
Caption: A logical flowchart for troubleshooting analytical issues potentially related to stock solution stability.
References
Validation & Comparative
Revolutionizing Pyroxsulam Analysis: A Comparative Guide to Isotope-Labeled Internal Standard Methodology
In the precise world of analytical chemistry, the ongoing pursuit of enhanced accuracy and reliability in pesticide residue analysis is paramount. This guide provides a comparative analysis of analytical methods for the quantification of Pyroxsulam, a widely used herbicide. We delve into a detailed comparison between the standard analytical method and an advanced approach utilizing a stable isotope-labeled (SIL) internal standard, specifically Pyroxsulam-¹³C,d₃. The inclusion of a SIL internal standard is a pivotal advancement, offering significant improvements in mitigating matrix effects and enhancing method robustness. This guide will furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and illustrative workflows to underscore the superiority of the isotope-dilution technique.
Performance Under the Microscope: A Data-Driven Comparison
The validation of an analytical method is fundamentally assessed through its quantitative performance metrics. Below is a summary of typical validation parameters for Pyroxsulam analysis, comparing a standard method with an optimized method employing Pyroxsulam-¹³C,d₃. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, allows for more accurate quantification. While specific data for Pyroxsulam-¹³C,d₃ was not publicly available, the following table represents expected performance improvements based on established principles of SIL internal standard use in LC-MS/MS analysis.[1][2][3][4]
| Validation Parameter | Standard Analytical Method | Optimized Method with Pyroxsulam-¹³C,d₃ | Reference |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 | [5] |
| Recovery (%) | 70-120% | 95-105% | |
| Precision (RSD %) | < 20% | < 10% | |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | 0.005 mg/kg or lower |
Blueprint for Analysis: Detailed Experimental Protocols
A robust and reproducible experimental protocol is the bedrock of any validated analytical method. The following section outlines a comprehensive methodology for the analysis of Pyroxsulam in a cereal matrix, adaptable for both the standard and the optimized SIL method.
Sample Preparation: QuEChERS Extraction
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Homogenization: Weigh 10 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add an appropriate amount of ultrapure water to the sample to achieve a total water content of approximately 80-90%.
-
Internal Standard Spiking (Optimized Method): Fortify the sample with a known concentration of Pyroxsulam-¹³C,d₃ solution. For the standard method, this step is omitted.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract Preparation: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for trace-level quantification of pesticides.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties. For Pyroxsulam, negative ion mode is often used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Pyroxsulam and Pyroxsulam-¹³C,d₃ are monitored. For example, for Pyroxsulam, a transition might be m/z 434.8 > 123.9. The corresponding transition for the labeled internal standard would be monitored at a slightly higher m/z.
-
Visualizing the Validation Workflow
To ensure the reliability and accuracy of an analytical method, a systematic validation process is crucial. The following diagram illustrates the key stages involved in the validation of an analytical method for pesticide residue analysis.
Caption: Workflow for Analytical Method Validation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to External vs. Internal Standard Calibration for the Quantification of Pyroxsulam
In the quantitative analysis of the herbicide Pyroxsulam, the choice of calibration strategy is a critical determinant of data quality, impacting the accuracy, precision, and reliability of results. This guide provides a comprehensive comparison of external and internal standard calibration methods for the quantification of Pyroxsulam, supported by experimental principles and data. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry to aid in the selection of the most appropriate calibration method for their specific analytical needs.
The analysis of Pyroxsulam, often conducted in complex matrices such as soil, water, and agricultural products, is susceptible to various sources of error, including matrix effects and variations in sample preparation and instrument response.[1][2] A significant challenge in Pyroxsulam analysis is the presence of matrix effects, particularly ion enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2] This phenomenon can lead to an overestimation of the analyte concentration if not properly addressed.
At a Glance: Key Differences
| Feature | External Standard Calibration | Internal Standard Calibration |
| Principle | Compares the analyte response in the sample to the response of standards prepared in a clean solvent or matrix-matched solution.[3] | A known amount of a structurally similar, non-endogenous compound (internal standard) is added to all samples, standards, and blanks. Quantification is based on the ratio of the analyte response to the internal standard response. |
| Pros | Simple to prepare and implement, making it suitable for high-throughput screening and routine analysis of simple matrices. | High accuracy and precision, as it compensates for variations in sample preparation, injection volume, and instrument response, and mitigates matrix effects. |
| Cons | Highly susceptible to matrix effects, variations in injection volume, and instrument drift, which can lead to inaccurate results. | Can be more complex to develop, requiring the identification and validation of a suitable internal standard. The cost of isotopically labeled standards can be high. |
| Best For | Simple and well-characterized sample matrices where matrix effects are negligible. | Complex matrices such as soil, food, and biological fluids, where high precision and accuracy are paramount. |
Quantitative Comparison of Calibration Methods
The choice of calibration method directly impacts the validation parameters of an analytical method. The following table summarizes typical performance characteristics observed when applying external and internal standard calibration for the analysis of pesticides like Pyroxsulam in complex matrices.
| Validation Parameter | External Standard | Internal Standard | Justification |
| Accuracy (% Recovery) | 70-130% (can be wider depending on matrix complexity) | 85-115% | The internal standard corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, leading to more accurate results. |
| Precision (% RSD) | < 20% | < 15% | By normalizing the analyte response to the internal standard response, variations in injection volume and instrument response are minimized, resulting in improved precision. |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods can achieve good linearity; however, the internal standard method often provides a more robust and reproducible calibration curve across different batches of analysis. |
| Limit of Quantification (LOQ) | Can be higher due to matrix interference | Can be lower due to improved signal-to-noise and reduced baseline variability | The internal standard can help to distinguish the analyte signal from background noise, potentially lowering the LOQ. |
Experimental Protocols
Sample Preparation: QuEChERS Method
A common and effective method for extracting Pyroxsulam from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Sample Homogenization : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (for Internal Standard Method only) : Add a known amount of the internal standard solution to the sample.
-
Extraction : Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out : Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation : Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup : Transfer an aliquot of the supernatant to a d-SPE tube containing cleanup sorbents (e.g., PSA, C18, and MgSO₄) and vortex for 30 seconds.
-
Centrifugation : Centrifuge at high speed for 5 minutes.
-
Final Extract : The resulting supernatant is the final extract for LC-MS/MS analysis.
External Standard Calibration Protocol
-
Preparation of Standard Stock Solution : Prepare a stock solution of Pyroxsulam (e.g., 100 µg/mL) in a suitable solvent like methanol.
-
Preparation of Working Standards : Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Calibration Curve Construction : Inject the working standards into the LC-MS/MS system and create a calibration curve by plotting the peak area of Pyroxsulam against its concentration.
-
Sample Analysis : Inject the prepared sample extracts and determine the Pyroxsulam concentration from the calibration curve.
Internal Standard Calibration Protocol
-
Selection of Internal Standard : Select a suitable internal standard. An ideal internal standard for Pyroxsulam would be its stable isotope-labeled analogue (e.g., Pyroxsulam-d4). If unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency that is not present in the samples can be used.
-
Preparation of Standard Stock Solutions : Prepare separate stock solutions of Pyroxsulam and the internal standard.
-
Preparation of Working Standards : Prepare a series of working standard solutions containing a constant concentration of the internal standard and varying concentrations of Pyroxsulam.
-
Calibration Curve Construction : Inject the working standards and construct a calibration curve by plotting the ratio of the peak area of Pyroxsulam to the peak area of the internal standard against the concentration of Pyroxsulam.
-
Sample Analysis : Add the same constant concentration of the internal standard to each sample during the sample preparation step. Inject the prepared sample extracts and calculate the Pyroxsulam concentration using the calibration curve.
Visualizing the Workflows and Comparison
To better illustrate the practical differences and the decision-making process, the following diagrams are provided.
Conclusion
The choice between external and internal standard calibration for Pyroxsulam analysis is contingent upon the specific requirements of the assay, including the complexity of the sample matrix, the desired level of accuracy and precision, and throughput needs. For routine analysis in simple, well-characterized matrices, external standard calibration may suffice. However, for the accurate and precise quantification of Pyroxsulam in complex matrices, where matrix effects are a significant concern, the use of an internal standard is strongly recommended. The internal standard method, particularly with an isotopically labeled standard, provides a more robust and reliable approach to compensate for analytical variability, ensuring the generation of high-quality, defensible data.
References
Isotopic Standard Integration: A Superior Strategy for Pyroxsulam Quantification
A comparative analysis of analytical methodologies underscores the enhanced accuracy and precision achieved in Pyroxsulam quantification when employing an isotopic standard. This guide provides a detailed comparison of Pyroxsulam analysis with and without an isotopic internal standard, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their analytical method selection.
The quantification of the herbicide Pyroxsulam, a sulfonylurea compound, in complex matrices such as cereals, soil, and water, presents analytical challenges primarily due to matrix effects that can lead to ion suppression or enhancement in mass spectrometry-based methods. The use of a stable isotope-labeled (SIL) internal standard is a robust strategy to mitigate these effects, leading to more accurate and precise results compared to traditional external standard calibration or the use of non-isotopic internal standards.
The Impact of Isotopic Standards on Accuracy and Precision
The core advantage of using an isotopic standard, such as a deuterated or ¹³C-labeled Pyroxsulam, lies in its ability to co-elute with the target analyte and experience identical matrix effects during sample preparation and analysis. This co-behavior allows for effective normalization of variations, significantly improving data quality.
Validation studies for Pyroxsulam using conventional methods, such as external or matrix-matched calibration, provide a baseline for performance. These methods, while acceptable, are more susceptible to the aforementioned matrix effects.
Quantitative Data Comparison
The following tables summarize typical performance data for Pyroxsulam quantification using a standard method (without a specific isotopic standard) and the expected improvements based on general findings for pesticide analysis when an isotopic standard is employed.
Table 1: Performance of Pyroxsulam Quantification without an Isotopic Standard (External/Matrix-Matched Calibration)
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat Grain | 0.005 | 95 | 8 |
| 0.05 | 98 | 6 | |
| 0.5 | 102 | 5 | |
| Wheat Straw | 0.01 | 88 | 12 |
| 0.1 | 92 | 9 | |
| 1 | 95 | 7 | |
| Soil | 0.01 | 90 | 10 |
| 0.1 | 94 | 8 | |
| 1 | 97 | 6 | |
| Water | 0.05 µg/L | 82-96 | 3.5-6.8 |
| 0.5 µg/L | 85-98 | 2.9-5.4 |
Data compiled from representative studies employing LC-MS/MS with external or matrix-matched calibration.
Table 2: Expected Performance Improvement with an Isotopic Standard
| Parameter | Without Isotopic Standard | With Isotopic Standard (Expected) |
| Accuracy (Recovery) | Prone to significant variability due to matrix effects (can be outside 70-120% range) | Consistently high accuracy, typically within 90-110%, as matrix effects are compensated. |
| Precision (RSD) | Higher variability, often >15% in complex matrices. | Improved precision, typically <10%, even in complex matrices. |
| Robustness | Less robust to variations in sample preparation and instrument conditions. | More robust, as the internal standard co-varies with the analyte. |
| Need for Matrix-Matching | Often necessary to achieve acceptable accuracy. | May still be beneficial for highest accuracy, but often provides excellent results even with solvent-based calibration.[1] |
Experimental Workflows
The general workflow for Pyroxsulam quantification involves sample extraction, cleanup, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key difference between the two approaches lies in the addition of the internal standard.
Detailed Experimental Protocols
The following are generalized protocols for the quantification of Pyroxsulam in cereals using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.
1. Method using External Standard Calibration
-
Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
-
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 95% A, ramp to 5% A, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 435.1 → 195.1
-
Qualifier: m/z 435.1 → 164.1
-
-
Collision energies and other parameters should be optimized for the specific instrument.
-
-
-
Quantification
-
A calibration curve is constructed by analyzing a series of standard solutions of Pyroxsulam in a blank matrix extract at different concentrations. The peak area of the analyte in the samples is then compared to this calibration curve to determine its concentration.
-
2. Method using Isotopic Internal Standard
-
Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the isotopic internal standard solution (e.g., Pyroxsulam-d4) to the sample.
-
Follow steps 2-8 from the external standard sample preparation protocol.
-
-
LC-MS/MS Analysis
-
Chromatographic Conditions: Same as the external standard method.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, positive mode.
-
MRM Transitions:
-
Pyroxsulam (Quantifier): m/z 435.1 → 195.1
-
Pyroxsulam (Qualifier): m/z 435.1 → 164.1
-
Pyroxsulam-d4 (Internal Standard): e.g., m/z 439.1 → 199.1 (or other appropriate fragment)
-
-
-
-
Quantification
-
A calibration curve is prepared by plotting the ratio of the peak area of the analyte to the peak area of the isotopic internal standard against the concentration of the analyte. The concentration of Pyroxsulam in the sample is determined by calculating this ratio from the sample analysis and interpolating from the calibration curve.
-
Conclusion
The integration of an isotopic standard in the analytical method for Pyroxsulam quantification offers significant advantages in terms of accuracy and precision. By effectively compensating for matrix effects and variations during sample processing, this approach provides more reliable and robust data, which is crucial for regulatory compliance, food safety assessment, and environmental monitoring. While the initial cost of a labeled standard may be higher, the long-term benefits of improved data quality and reduced need for sample re-analysis often justify the investment for research and high-throughput laboratories.
References
A Comparative Guide to Analytical Methods for Pyroxsulam Determination
This guide provides a comparative overview of validated analytical methods for the quantitative determination of Pyroxsulam in various matrices. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis. The guide summarizes key performance data from published studies and outlines the experimental protocols.
I. Comparison of Method Performance
The following table summarizes the performance of a widely used method for Pyroxsulam analysis in cereals. The data is extracted from a study that validated a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Pyroxsulam Analysis in Cereals [1][2]
| Parameter | Wheat Grain | Wheat Straw | Other Cereals (Oat, Millet, Corn, Rice) |
| Limit of Quantitation (LOQ) | 0.005 mg/kg | 0.01 mg/kg | 0.01 mg/kg |
| Average Recoveries | 76-113% | 76-113% | 76-113% |
| Relative Standard Deviations (RSDs) | 2-15% | 2-15% | 2-15% |
| Matrix Effect | Ion Enhancement (44% to 83%) | Ion Enhancement (44% to 83%) | Ion Enhancement (44% to 83%), except corn |
II. Experimental Protocols
A detailed experimental protocol for the analysis of Pyroxsulam residues in cereals using a modified QuEChERS extraction and LC-MS/MS is described below.[1]
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: Weigh 5 g of the homogenized sample (e.g., wheat grain, straw) into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile, vortex for 1 minute. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA (primary secondary amine). Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Final Preparation: Take 2 mL of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v), vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Pyroxsulam.
III. Visualized Experimental Workflow
The following diagrams illustrate the key workflows in the analysis of Pyroxsulam.
References
Determining the Limit of Quantification (LOQ) for Pyroxsulam: A Comparative Guide with and without Internal Standards
For researchers, scientists, and professionals in drug development, accurately determining the limit of quantification (LOQ) for active compounds like the herbicide Pyroxsulam is critical for robust analytical method validation, residue analysis, and risk assessment. The use of an internal standard is a widely accepted practice to enhance the accuracy and precision of quantitative analyses, particularly in complex matrices. This guide provides a comparative overview of determining the LOQ for Pyroxsulam with and without an internal standard, supported by experimental data from published studies.
The Role of an Internal Standard in Pyroxsulam Analysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, Pyroxsulam) that is added in a known concentration to both the calibration standards and the unknown samples. The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as those caused by matrix effects.[1][2] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analytical signal, thereby affecting the accuracy of quantification.[3][4]
For Pyroxsulam, a stable isotope-labeled (SIL) internal standard, such as a deuterated or 13C-labeled version of the molecule, is the ideal choice.[5] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction.
Comparison of Analytical Methods for Pyroxsulam Quantification
The most common analytical technique for the quantification of Pyroxsulam residues is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is frequently employed for sample extraction from various matrices like soil and agricultural products.
The following table summarizes the LOQ values for Pyroxsulam reported in various studies, highlighting the analytical method used and whether an internal standard was employed.
| Analytical Method | Matrix | Internal Standard Used | Limit of Quantification (LOQ) | Reference |
| HPLC-MS/MS | High water, high acid, high oil, and dry matrices | Not Specified | 0.01 mg/kg | |
| HPLC-MS/MS | Wheat grain | Not Specified | 0.005 mg/kg | |
| HPLC-MS/MS | Wheat straw and other cereals | Not Specified | 0.01 mg/kg | |
| QuEChERS / HPLC-UV | Wheat plant and field soil | Not Specified | 0.02 µg/mL | |
| LC-MS/MS | Soil | XDE-742 stable isotope | 1.0 ng/g |
Experimental Protocols
Determining the LOQ of Pyroxsulam with an Internal Standard (LC-MS/MS)
This protocol is a generalized procedure based on common practices in pesticide residue analysis.
1. Materials and Reagents:
-
Pyroxsulam analytical standard
-
Pyroxsulam stable isotope-labeled internal standard (e.g., deuterated Pyroxsulam)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
2. Preparation of Standard Solutions:
-
Prepare a stock solution of Pyroxsulam (e.g., 100 µg/mL) in acetonitrile.
-
Prepare a stock solution of the Pyroxsulam internal standard (e.g., 100 µg/mL) in acetonitrile.
-
Prepare a series of calibration standards by serial dilution of the Pyroxsulam stock solution. Each calibration standard should be fortified with a constant concentration of the internal standard.
3. Sample Preparation (QuEChERS):
-
Weigh a homogenized sample (e.g., 10 g of soil or crop material) into a 50 mL centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge.
4. Sample Cleanup (dSPE):
-
Take an aliquot of the supernatant from the extraction step.
-
Add it to a dSPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds and then centrifuge.
-
The resulting supernatant is the final extract for analysis.
5. LC-MS/MS Analysis:
-
Inject the final extract onto the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both Pyroxsulam and its internal standard.
6. LOQ Determination:
-
The LOQ is typically determined as the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. This is often established by fortifying blank matrix samples at various low concentrations and analyzing them. The LOQ is the lowest concentration for which the recovery is within an acceptable range (e.g., 70-120%) and the relative standard deviation (RSD) is below a certain threshold (e.g., ≤20%).
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining the LOQ of Pyroxsulam with an internal standard and the logical comparison between methods with and without an internal standard.
Caption: Workflow for LOQ determination of Pyroxsulam with an internal standard.
Caption: Comparison of Pyroxsulam analysis with and without an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Isotope Dilution vs. Alternative Methods for Pyroxsulam Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of active ingredients like Pyroxsulam is critical. This guide provides an objective comparison of the isotope dilution method against other common analytical techniques for Pyroxsulam analysis, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
The determination of Pyroxsulam, a triazolopyrimidine sulfonamide herbicide, requires sensitive and reliable analytical methods. While standard techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) coupled with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction are widely used, the isotope dilution method offers distinct advantages in terms of accuracy and precision.
Performance Comparison
The following table summarizes the key performance characteristics of the isotope dilution method compared to alternative analytical techniques for the quantification of Pyroxsulam. Data for the isotope dilution method is based on typical performance for similar analytes, given the limited publicly available data specific to Pyroxsulam.
| Performance Metric | Isotope Dilution LC-MS/MS (Anticipated) | QuEChERS LC-MS/MS | HPLC-UV |
| Linearity (R²) | |||
| > 0.999 | > 0.99[1][2] | 0.9995[3] | |
| Range of Detection | Wide dynamic range | 0.005 - 0.200 mg/kg[1][4] | 0.03 - 200 µg/mL |
| Limit of Detection (LOD) | Typically in the low ng/g to pg/g range | 0.005 mg/kg | 0.007 µg/mL |
| Limit of Quantification (LOQ) | Typically in the low ng/g range | 0.005 - 0.01 mg/kg | 0.02 µg/mL |
| Accuracy (Recovery) | 91 - 112% | 76 - 113% | 99.8 - 100.4% |
| Precision (%RSD) | < 5% | 2 - 15% | < 0.05% |
| Matrix Effect Compensation | Excellent | Moderate (Matrix-matched standards often required) | Prone to interference |
Experimental Protocols
Isotope Dilution LC-MS/MS Method (Generalized Protocol)
This method involves the use of a stable isotope-labeled internal standard of Pyroxsulam (e.g., ¹³C- or ¹⁵N-labeled).
1. Sample Preparation:
- Weigh a homogenized sample (e.g., soil, plant material) into a centrifuge tube.
- Spike the sample with a known amount of the isotope-labeled Pyroxsulam internal standard.
- Add extraction solvent (e.g., acetonitrile) and shake vigorously.
- Add partitioning salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.
- Collect the supernatant for cleanup.
2. Cleanup (d-SPE):
- Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) and C18.
- Vortex and centrifuge.
- Collect the cleaned extract, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Inject the reconstituted sample into an LC-MS/MS system.
- Separate Pyroxsulam and its internal standard using a suitable C18 column and a mobile phase gradient (e.g., water with formic acid and acetonitrile).
- Detect and quantify the native Pyroxsulam and the isotope-labeled internal standard using multiple reaction monitoring (MRM) mode. The ratio of the peak areas is used for quantification, which corrects for matrix effects and variations in sample preparation and instrument response.
QuEChERS LC-MS/MS Method
1. Sample Extraction:
- A homogenized sample is extracted with acetonitrile.
- Salts are added to induce phase separation.
2. Cleanup:
- An aliquot of the organic phase is subjected to dispersive solid-phase extraction (d-SPE) with sorbents to remove interfering matrix components.
3. Analysis:
- The final extract is analyzed by LC-MS/MS.
HPLC-UV Method
1. Sample Preparation:
- Extraction is typically performed using a QuEChERS-based method with acetonitrile.
- Cleanup is carried out using dispersive solid-phase extraction with PSA, GCB, and MgSO₄.
2. HPLC Analysis:
- The extract is injected into an HPLC system equipped with a UV/visible detector.
- Separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile and water.
Workflow Diagrams
Caption: Isotope Dilution LC-MS/MS Workflow for Pyroxsulam Analysis.
Conclusion
For routine monitoring where high throughput is essential and matrix effects can be controlled with matrix-matched standards, QuEChERS LC-MS/MS and HPLC-UV are viable options for Pyroxsulam analysis. However, for applications demanding the highest accuracy and precision, particularly in complex matrices or for reference material certification, the isotope dilution LC-MS/MS method is superior. Its ability to effectively compensate for matrix-induced signal suppression or enhancement and variations during sample workup leads to more reliable and defensible quantitative results. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and available resources.
References
comparison of different cleanup methods for Pyroxsulam residue analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of pesticide residues is paramount in ensuring food safety and environmental quality. Pyroxsulam, a widely used herbicide, requires robust analytical methods for its detection at trace levels in various matrices. A critical step in the analytical workflow is sample cleanup, which aims to remove interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analysis. This guide provides an objective comparison of two common cleanup methods for Pyroxsulam residue analysis: the widely adopted Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method and a targeted Solid-Phase Extraction (SPE) approach.
Performance Comparison of Cleanup Methods
The selection of a cleanup method significantly impacts the analytical performance, including recovery, matrix effects, and limits of quantification (LOQ). Below is a summary of the performance data for QuEChERS and a proposed Solid-Phase Extraction (SPE) method for the analysis of Pyroxsulam in cereal grains.
| Parameter | QuEChERS Method | Solid-Phase Extraction (SPE) Method |
| Recovery (%) | 76 - 113%[1][2] | 85 - 105% (Typical for sulfonylureas) |
| Relative Standard Deviation (RSD) | 2 - 15%[1][2] | < 15% (Typical for sulfonylureas) |
| Limit of Quantification (LOQ) | 0.005 mg/kg (wheat grain)[1] | 0.01 - 0.05 µg/mL (for sulfonylureas) |
| Matrix Effect | Ion enhancement observed (44% to 83%) | Can be minimized with appropriate sorbent and solvent selection |
| Throughput | High | Moderate |
| Solvent Consumption | Low to moderate | Moderate to high |
| Cost | Low | Moderate |
Experimental Workflows
The general workflow for both cleanup methods involves extraction followed by a cleanup step before instrumental analysis. The specific steps for each method are detailed in the protocols below and visualized in the following diagrams.
Figure 1: General workflows for QuEChERS and Solid-Phase Extraction cleanup methods.
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
This protocol is adapted from a validated method for the determination of Pyroxsulam in cereals.
a. Extraction:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or PSA, depending on the matrix).
-
Vortex for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Method
This protocol is a general procedure for the cleanup of sulfonylurea herbicides from cereal matrices using C18 SPE cartridges.
a. Extraction:
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a mixture of phosphate buffer (pH 9.5) and acetonitrile (8:2, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
b. SPE Cartridge Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the extracted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained Pyroxsulam with 5 mL of methanol or acetonitrile into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Logical Relationship of Method Selection
The choice between QuEChERS and SPE often depends on the specific requirements of the analysis, including the number of samples, matrix complexity, and desired level of cleanup.
Figure 2: Decision tree for selecting a cleanup method for Pyroxsulam analysis.
Conclusion
Both QuEChERS and SPE are effective cleanup methods for the analysis of Pyroxsulam residues. The QuEChERS method offers advantages in terms of speed, simplicity, and low cost, making it suitable for high-throughput laboratories. However, for highly complex matrices where significant ion enhancement or suppression is observed, a more targeted cleanup using SPE may be necessary to achieve lower detection limits and higher accuracy. The choice of the most appropriate method should be based on a careful evaluation of the specific analytical requirements, including sample matrix, desired data quality, and available resources. Validation of the chosen method in the specific matrix of interest is crucial to ensure reliable and accurate results.
References
A Comparative Guide to Analytical Methods for Pyroxsulam Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of two primary analytical methods for the quantification of Pyroxsulam: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is collated from various scientific studies and validation reports to offer an objective overview for researchers and professionals in drug development and related fields.
Performance Characteristics
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key performance indicators for HPLC-UV and LC-MS/MS in the analysis of Pyroxsulam across different matrices.
| Performance Characteristic | HPLC-UV | LC-MS/MS | Matrix |
| Limit of Detection (LOD) | 0.007 µg/mL | 0.005 mg/kg | Wheat & Soil |
| Limit of Quantitation (LOQ) | 0.02 µg/mL[1] | 0.005 mg/kg (wheat grain), 0.01 mg/kg (wheat straw)[2] | Wheat & Soil |
| **Linearity (R²) ** | >0.9995 | >0.99 | Various |
| Recovery | 99.8% - 100.4% | 76% - 113% | Wheat & Soil |
| Precision (RSD) | 0.024% - 0.043% | 2% - 15%[2] | Wheat & Soil |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of Pyroxsulam in soil and wheat matrices using HPLC-UV and LC-MS/MS.
QuEChERS Sample Extraction and Cleanup (Applicable to both HPLC-UV and LC-MS/MS)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Homogenization: Homogenize a representative sample of the matrix (e.g., soil, wheat grain). For dry samples like wheat, a hydration step may be necessary.[3]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add internal standards if required.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[1]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 3-5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing a d-SPE sorbent. Common sorbents for Pyroxsulam analysis include primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal.
-
Vortex for 1 minute.
-
Centrifuge at ≥6000 rpm for 3 minutes.
-
The resulting supernatant is ready for analysis.
-
HPLC-UV Analysis
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Instrument and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Visible detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v), often with a small amount of acid like formic or phosphoric acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set based on the UV absorbance maximum of Pyroxsulam.
-
-
Calibration: Prepare a series of calibration standards of Pyroxsulam in the mobile phase or a blank matrix extract. A typical range is from 0.03 µg/mL to 200 µg/mL.
-
Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify Pyroxsulam based on the retention time and peak area of the calibration standards.
LC-MS/MS Analysis
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis.
-
Instrument and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.
-
Flow Rate: Dependant on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Pyroxsulam are monitored for quantification and confirmation.
-
-
Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Analysis: Inject the prepared sample extracts and matrix-matched standards into the LC-MS/MS system.
-
Quantification: Quantify Pyroxsulam based on the area of the specific MRM transition peaks.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS analysis of Pyroxsulam.
References
Confirming Pyroxsulam Metabolites: A Comparative Guide to Labeled and Non-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of herbicide metabolites are critical for environmental monitoring, toxicology studies, and ensuring food safety. Pyroxsulam, a widely used herbicide, undergoes metabolic transformation in various organisms, leading to the formation of several metabolites. The definitive confirmation of these metabolites relies on robust analytical methodologies, with the choice of analytical standards being a pivotal factor. This guide provides an objective comparison of the use of isotopically labeled versus non-labeled standards for the confirmation of Pyroxsulam metabolites, supported by established analytical principles and experimental workflows.
The Role of Analytical Standards in Metabolite Identification
In analytical chemistry, standards are essential for the accurate identification and quantification of substances. Non-labeled standards are chemically identical to the target analyte. In contrast, isotopically labeled standards are molecules in which one or more atoms have been replaced with a heavier isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). This subtle mass difference allows the labeled standard to be distinguished from the native analyte by mass spectrometry (MS), while maintaining nearly identical chemical and physical properties.
Comparison of Labeled vs. Non-Labeled Standards
The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3][4] This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over methods that rely on non-labeled standards.[5]
| Feature | Non-Labeled Standards | Isotopically Labeled Standards (SIL-IS) |
| Principle | External calibration or use of a structurally similar (analog) internal standard. | Co-eluting internal standard with the same chemical properties as the analyte, but a different mass. |
| Accuracy & Precision | Susceptible to variability from matrix effects, extraction recovery, and instrument response fluctuations. | High accuracy and precision due to the co-eluting standard compensating for variations in sample preparation and analysis. |
| Matrix Effect Compensation | Prone to ion suppression or enhancement, leading to inaccurate quantification. | Effectively corrects for matrix effects as the analyte and standard are affected equally. |
| Recovery Correction | Requires separate experiments to determine recovery and correct for losses during sample preparation. | Automatically corrects for losses during extraction, evaporation, and derivatization. |
| Identification Confidence | Relies on retention time and fragmentation pattern matching. | Provides higher confidence by matching retention time and fragmentation patterns of the analyte and its co-eluting labeled counterpart. |
| Cost & Availability | Generally less expensive and more readily available. | More expensive and may require custom synthesis, which can be time-consuming. |
Experimental Protocols
General Workflow for Metabolite Analysis using Labeled Standards
The following diagram outlines a typical workflow for the identification and quantification of Pyroxsulam metabolites using isotopically labeled internal standards.
Methodology for Pyroxsulam Metabolite Analysis
A robust method for analyzing Pyroxsulam and its metabolites often involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Preparation of Standards:
-
Non-Labeled Standards: Prepare stock solutions of Pyroxsulam and its known metabolites (e.g., 2'-demethyl-pyroxsulam, 7-OH-XDE-742, ADTP, ATSA, sulfinic acid, and sulfonic acid metabolites) in a suitable solvent like methanol. Create a mixed stock solution and then prepare a series of calibration standards by diluting the mixed stock.
-
Isotopically Labeled Standards: Synthesize or procure ¹³C or ¹⁵N-labeled analogs of the target Pyroxsulam metabolites. Prepare a stock solution of the labeled internal standards.
2. Sample Preparation (based on QuEChERS method):
-
Weigh a homogenized sample (e.g., 10 g of soil or plant tissue) into a centrifuge tube.
-
For labeled standard method: Add a known amount of the isotopically labeled internal standard solution to the sample.
-
Add acetonitrile and shake vigorously.
-
Add magnesium sulfate and sodium chloride, vortex, and centrifuge.
-
Take an aliquot of the supernatant for clean-up using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
-
Centrifuge and filter the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Employ a C18 column with a gradient elution using mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte and its labeled internal standard, specific precursor-to-product ion transitions are monitored.
Hypothetical Performance Comparison
The following table illustrates the expected performance differences between a method using a structural analog as an internal standard versus an isotopically labeled internal standard for the analysis of a hypothetical Pyroxsulam metabolite.
| Parameter | Method with Analog Internal Standard | Method with Isotopically Labeled Internal Standard |
| Linearity (R²) | > 0.99 | > 0.995 |
| Limit of Quantification (LOQ) | 1.0 µg/kg | 0.5 µg/kg |
| Accuracy (Recovery %) | 75-115% | 95-105% |
| Precision (RSD %) | < 15% | < 5% |
| Matrix Effect (%) | -40% to +20% | -5% to +5% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow for confirming the identity of a metabolite.
Conclusion
While methods using non-labeled standards can be effective for the analysis of Pyroxsulam metabolites, the use of isotopically labeled internal standards provides a superior level of accuracy, precision, and reliability. The ability of SIL-IS to compensate for matrix effects and variations in sample preparation makes them the preferred choice for regulatory submissions, complex matrices, and studies requiring high confidence in quantitative results. For researchers and professionals in drug development and environmental science, investing in labeled standards for key metabolites of Pyroxsulam can significantly enhance the quality and defensibility of their analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyroxsulam-13C,d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
For laboratory professionals engaged in research and development, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed procedural information for the proper disposal of Pyroxsulam-13C,d3, a stable isotope-labeled version of the herbicide Pyroxsulam.
This compound is labeled with the stable, non-radioactive isotopes Carbon-13 and Deuterium. Consequently, its disposal does not necessitate special precautions for radioactivity. It should be managed as a chemical waste, adhering to the same procedures as for the parent compound, Pyroxsulam, in accordance with local, regional, national, and international regulations.[1] Pesticide wastes are considered toxic, and improper disposal is a violation of federal law in many jurisdictions.[2] Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[2]
Chemical and Physical Properties of Pyroxsulam
A summary of the available quantitative data for Pyroxsulam is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Chemical Name | Pyroxsulam |
| CAS Number | 422556-08-9 |
| Molecular Formula | C14H13F3N6O5S |
| Molecular Weight | 446.35 g/mol |
| Appearance | Solid |
| Bioaccumulation | Bioconcentration potential is low (BCF < 100 or Log Pow < 3).[3] |
| Partition Coefficient | n-octanol/water(log Pow): -1.01 (Measured).[3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. Material is very highly toxic to aquatic organisms on an acute basis. |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Detailed Experimental Protocols
Below are step-by-step methodologies for the key stages of this compound disposal.
Waste Segregation and Collection
Objective: To safely segregate and collect different forms of this compound waste.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, compatible chemical-resistant gloves.
-
Designated, labeled, and compatible chemical waste containers for solid, liquid, and sharps waste.
Procedure:
Solid Waste:
-
Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.
-
Ensure the container is clearly labeled with "this compound Waste" and any relevant hazard symbols.
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container.
-
Do not mix incompatible waste streams.
-
Label the container with "this compound Waste," the approximate concentration, and any other components of the solution.
Sharps Waste:
-
Place all contaminated sharps, such as needles and Pasteur pipettes, into a designated, puncture-resistant sharps container.
-
Label the container with "this compound Sharps Waste."
Decontamination of Glassware and Equipment
Objective: To safely decontaminate reusable glassware and equipment that has been in contact with this compound.
Materials:
-
Appropriate PPE.
-
Detergent solution.
-
Organic solvent (e.g., acetone, ethanol), if necessary and compatible.
-
Designated liquid waste container.
Procedure:
-
Initial Rinse: Rinse the glassware or equipment with a suitable organic solvent in a fume hood. Collect the rinsate as liquid this compound waste.
-
Washing: Wash the rinsed items with a detergent solution and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Disposal of Cleaning Materials: All contaminated cleaning materials (wipes, gloves, etc.) must be disposed of as solid this compound waste.
Final Disposal
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
Procedure:
-
Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for guidance on approved vendors.
-
Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled according to regulatory requirements. Complete all necessary waste manifest forms provided by the disposal vendor.
-
Storage: Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area until they are collected by the disposal vendor. This area should be well-ventilated and have secondary containment.
-
Container Handling: For empty containers of 5 gallons or less, triple rinse (or equivalent) promptly after emptying. The rinsate should be collected as hazardous waste. After rinsing, the container may be offered for recycling, if available, or punctured and disposed of in a sanitary landfill or by incineration as directed by local regulations.
Disclaimer: This guide provides general recommendations for the disposal of this compound. It is imperative to consult your institution's specific safety protocols and to adhere to all applicable local, state, and federal regulations. Always consult with your EHS department for specific guidance.
References
Essential Safety and Operational Guidance for Handling Pyroxsulam-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Pyroxsulam-13C,d3 in a laboratory setting. The following procedures are designed to minimize risk and ensure safe operational conduct.
Hazard Identification and Classification
Pyroxsulam is classified as slightly hazardous by the World Health Organization (WHO)[1]. The primary health concerns are allergic skin reactions and potential irritation to the respiratory tract and eyes[1][2][3]. It is also very toxic to aquatic life with long-lasting effects[2]. While specific data for this compound is not available, it should be handled with the same precautions as the unlabeled compound.
| Hazard Classification | Description |
| Health Hazards | May cause an allergic skin reaction (H317). May cause skin, eye, and respiratory tract irritation. |
| Environmental Hazards | Very toxic to aquatic life (H400). Very toxic to aquatic life with long-lasting effects (H410). |
| Physical Hazards | Not explosive or oxidizing. Not expected to auto-ignite and is not highly flammable. |
Personal Protective Equipment (PPE)
The last line of defense against exposure is appropriate PPE. The following equipment is mandatory when handling this compound.
| PPE Item | Specifications | Rationale |
| Hand Protection | Unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, or neoprene). | To prevent skin contact and allergic reactions. Leather or cotton gloves are not suitable as they can absorb the chemical. |
| Eye Protection | Snug-fitting, non-fogging safety goggles or a full-face shield. | To protect eyes from dust and potential splashes. |
| Body Covering | A clean, dry protective suit or coveralls that covers the entire body from wrists to ankles. A chemical-resistant apron should be worn when mixing or loading. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying respirator with a dust-mist/organic vapor cartridge combination is advised if ventilation is inadequate or if handling large quantities. | To prevent inhalation of airborne particles. |
| Footwear | Chemical-resistant boots that cover the ankles. Pant legs should be worn over the boots. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe laboratory handling of this compound.
Methodology:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for Pyroxsulam.
-
Put on all required PPE as specified in the table above.
-
Ensure the work area, preferably a chemical fume hood, is clean and operational. Good general ventilation should be employed (typically 10 air changes per hour).
-
-
Handling:
-
Weighing: Carefully weigh the solid this compound within the fume hood to minimize inhalation of dust.
-
Solution Preparation: Prepare solutions by slowly adding the compound to the solvent to avoid splashing.
-
-
Spill Management:
-
In case of a spill, keep unnecessary personnel away.
-
Ventilate the area of the leak or spill.
-
For small spills, sweep up the material and place it in a suitable, labeled container for chemical waste.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and plenty of water for 15-20 minutes. If irritation or a rash occurs, seek medical attention.
-
Eye Contact: Hold the eyes open and rinse slowly and gently with water for 15-20 minutes. If contact lenses are present, remove them after the first 5 minutes, then continue rinsing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If symptoms develop, call a physician.
-
Ingestion: Call a poison control center or doctor for treatment advice. Do not induce vomiting unless instructed to do so.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow it to enter the environment. Contact a licensed hazardous waste contractor for disposal. |
| Empty Containers | Do not reuse empty containers. Triple rinse the container, and dispose of the rinsate as hazardous waste. Puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities. |
| Contaminated Materials (PPE, spill cleanup) | Place in a sealed and labeled container and dispose of as hazardous waste. |
Disposal Workflow
Caption: Disposal workflow for waste generated from this compound.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
